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  • Product: 3,6-Difluoro-2-methoxyphenylacetonitrile
  • CAS: 1261760-73-9

Core Science & Biosynthesis

Foundational

Whitepaper: Advanced NMR Elucidation of 3,6-Difluoro-2-methoxyphenylacetonitrile

Executive Summary For researchers and drug development professionals utilizing fluorinated aromatic building blocks, accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical path to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing fluorinated aromatic building blocks, accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical path to quality control and mechanistic understanding. 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) presents a highly complex spin system due to the interplay of 19F1H and 19F13C heteronuclear scalar couplings.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data listing. This whitepaper establishes the physical causality behind the chemical shifts, details a self-validating experimental protocol for acquiring these complex spectra, and provides predicted shift tables anchored by empirical quantum-mechanical additivity models and verified literature for analogous systems[1][2].

Molecular Conformation & Shielding Dynamics

To predict and interpret the NMR spectra of 3,6-Difluoro-2-methoxyphenylacetonitrile, one must first understand its three-dimensional conformation. The spatial arrangement of atoms directly dictates the local magnetic shielding environment.

  • Steric Compression and Out-of-Plane Twisting: The methoxy group ( −OCH3​ ) at the C2 position is sterically hindered by the adjacent fluorine atom at C3 and the bulky acetonitrile group ( −CH2​CN ) at C1. Analogous to the well-documented conformational behavior of 2,6-difluoroanisole, this steric clash forces the methoxy methyl group out of the aromatic plane[2][3].

  • Causality on Chemical Shifts: Because the oxygen's lone pairs are twisted out of conjugation with the aromatic π -system, the electron-donating resonance effect (+R) is significantly diminished. This results in a pronounced deshielding of the methoxy carbon in the 13C spectrum (shifting it downfield to ~62 ppm, compared to a standard planar anisole at ~55 ppm)[2].

  • Anisotropic Effects: The nitrile group ( −C≡N ) exerts a strong magnetic anisotropy, creating a shielding cone that affects the adjacent alpha-protons ( −CH2​− ), pulling them slightly upfield relative to standard benzylic protons[1][4].

Predicted 1 H and 13 C NMR Chemical Shifts

The following tables summarize the predicted quantitative data for 3,6-Difluoro-2-methoxyphenylacetonitrile, calculated using empirical additivity rules and anchored by reference data for phenylacetonitrile[1] and fluorinated anisoles.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality / Assignment Notes
-OCH 3​ 4.05s3H-Deshielded due to perpendicular out-of-plane conformation reducing π -donation[2].
-CH 2​ CN 3.80d2H 4JHF​≈1.5 Alpha to nitrile; exhibits long-range W-coupling with the F6 atom.
H4 7.05td1H 3JHH​≈9.0 , 3JHF​≈9.0 , 4JHF​≈4.5 Complex multiplet driven by ortho-coupling to H5 and F3, and meta-coupling to F6.
H5 6.95td1H 3JHH​≈9.0 , 3JHF​≈9.0 , 4JHF​≈4.5 Shielded slightly relative to H4 due to the anisotropic influence of the distant nitrile group.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 1 H-Decoupled)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Causality / Assignment Notes
C1 110.5dd 2JCF​≈18 , 3JCF​≈6 Shielded by the ortho-fluorine (F6) and the inductive effect of the side chain.
C2 146.2t 3JCF​≈4 Attached to electronegative oxygen; pseudo-triplet splitting due to two meta-fluorines.
C3 155.4dd 1JCF​≈245 , 4JCF​≈3 Direct attachment to F3. Exhibits massive 1J scalar coupling.
C4 116.8dd 2JCF​≈22 , 3JCF​≈8 Ortho to F3, meta to F6.
C5 112.3dd 2JCF​≈22 , 3JCF​≈8 Ortho to F6, meta to F3.
C6 157.1dd 1JCF​≈245 , 4JCF​≈3 Direct attachment to F6.
-CH 2​ - 16.5d 3JCF​≈5 Highly shielded relative to standard phenylacetonitriles[1] due to steric compression.
-CN 117.5s-Characteristic nitrile carbon region; unaffected by F-coupling[4].
-OCH 3​ 62.0s-Shifted downfield due to perpendicular twisting[2][3].

Spin-Spin Coupling Topologies

Understanding the coupling network is vital for spectral interpretation. The presence of two 19F nuclei (100% natural abundance, spin-1/2) creates a highly coupled system even when protons are decoupled.

Spin_Coupling F3 19F (C3) H4 1H (C4) F3->H4 3J_HF (~9 Hz) C3 13C (C3) F3->C3 1J_CF (~245 Hz) F6 19F (C6) H5 1H (C5) F6->H5 3J_HF (~9 Hz) C6 13C (C6) F6->C6 1J_CF (~245 Hz) H4->H5 3J_HH (~9 Hz)

Caption: Heteronuclear and homonuclear spin-spin coupling pathways in the aromatic ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, the NMR acquisition must be treated as a self-validating system . Do not rely solely on standard 1D parameters; the heavy fluorination requires specific hardware and pulse sequence interventions.

Step-by-Step Methodology
  • Sample Preparation (The Baseline):

    • Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the deuterium lock signal to prevent field drift, while TMS acts as the absolute zero-point reference ( δ 0.00 ppm). This ensures that subtle shifts (like the 62 ppm methoxy carbon) are accurately measured, not artifacts of referencing errors.

  • Probe Tuning and Gradient Shimming:

    • Tune the probe specifically for 1 H, 13 C, and 19 F frequencies. Execute automated gradient shimming (Z-axis optimization).

    • Causality: Fluorine and proton resonance frequencies are very close (~376 MHz vs 400 MHz on a 9.4T magnet). Precise tuning prevents cross-talk, while perfect shimming is mandatory to resolve the fine 4JHF​ (1.5 Hz) couplings on the methylene protons.

  • 13 C Acquisition with Extended Relaxation (D1):

    • Execute a zgpg30 (pulse-and-collect with WALTZ-16 1 H decoupling) sequence. Critically, set the relaxation delay (D1) to 5.0 seconds.

    • Causality: Quaternary carbons (C1, C2, C3, C6, and -CN) lack attached protons. They rely entirely on weak dipole-dipole interactions for spin-lattice relaxation ( T1​ ). A standard 1-second D1 will saturate these spins, causing the crucial C3 and C6 doublet peaks to disappear into the baseline noise.

  • Self-Validation via 19 F Decoupling:

    • Acquire a secondary 13 C spectrum using simultaneous 1 H and 19 F decoupling (13C{1H, 19F}).

    • Causality: This is the ultimate validation step. By irradiating the fluorine frequency, the massive 245 Hz doublets at 155.4 ppm and 157.1 ppm will collapse into sharp singlets. This definitively proves those carbons are directly attached to the fluorine atoms, eliminating the possibility of impurities or structural isomers.

NMR_Workflow Start 1. Sample Prep (CDCl3 + TMS Ref) Lock 2. Tuning & Locking (1H, 13C, 19F) Start->Lock Shim 3. Gradient Shimming (Resolve < 2Hz J-couplings) Lock->Shim Pulse1 4. 13C{1H} Acquisition (D1 > 5 sec for Quaternaries) Shim->Pulse1 Pulse2 5. 13C{1H, 19F} Acquisition (Self-Validation Step) Pulse1->Pulse2 Process 6. FT & Phase Correction (Confirm Doublet Collapse) Pulse2->Process

Caption: Self-validating NMR acquisition workflow ensuring quantitative quaternary carbon detection.

References

  • "3,4-(Methylenedioxy)phenylacetonitrile(4439-02-5) 13C NMR spectrum - ChemicalBook", ChemicalBook,
  • "Phenylacetonitrile | C8H7N | CID 8794 - PubChem - NIH", PubChem,
  • "2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid | Journal of Medicinal Chemistry", ACS Public
  • "(PDF)
  • "1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution", ResearchG

Sources

Exploratory

3,6-Difluoro-2-methoxyphenylacetonitrile: Safety Data Sheet (SDS) Analysis and In Vitro Toxicity Profile

Executive Summary & Chemical Architecture In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone technique for modulating pharmacokinetic properties. 3,6-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone technique for modulating pharmacokinetic properties. 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) is a highly specialized building block that exemplifies this approach.

As a Senior Application Scientist overseeing high-throughput ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I approach the evaluation of this compound by analyzing the intersection of its structural features: the metabolically labile phenylacetonitrile core and the sterically/electronically stabilizing 3,6-difluoro substitutions. This whitepaper synthesizes the predictive Safety Data Sheet (SDS) parameters of this compound with a deep-dive into its in vitro toxicity profile, providing actionable, self-validating protocols for laboratory evaluation.

Core Safety Data Sheet (SDS) Parameters

Because empirical, peer-reviewed safety data for highly specific fluorinated derivatives can be sparse during early-stage development, we must establish a predictive hazard profile based on the structural class of phenylacetonitriles [1].

  • GHS Hazard Classifications (Predictive):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed. The primary risk arises from in vivo metabolism releasing cyanide.

    • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The compound is a localized irritant.

    • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause respiratory irritation.

  • Handling & PPE Causality: Nitriles require stringent handling protocols. Because the high lipophilicity of the difluoro-substituted ring enhances dermal penetration, standard latex is insufficient. Butyl rubber or laminated chemical-resistant gloves must be used, and all manipulations of the powder or concentrated DMSO stocks must occur within a Class II biological safety cabinet or fume hood to prevent inhalation of volatile degradants.

Mechanistic In Vitro Toxicity Profile

To understand the toxicity of 3,6-Difluoro-2-methoxyphenylacetonitrile, we must break down its metabolic fate. The toxicity is not primarily driven by the parent molecule, but rather by its biotransformation.

The Cyanogenesis Pathway

The defining toxicological feature of phenylacetonitriles is their susceptibility to cytochrome P450 (CYP450)-mediated alpha-hydroxylation [2]. Hepatic CYPs oxidize the carbon adjacent to the nitrile group, forming a highly unstable cyanohydrin intermediate. This intermediate spontaneously (or enzymatically via rhodanese/aldoxime dehydratase pathways) collapses, releasing hydrogen cyanide (HCN) and 3,6-difluoro-2-methoxybenzaldehyde [1]. The liberated cyanide rapidly partitions into mitochondria, where it binds with high affinity to the ferric ion ( Fe3+ ) of Cytochrome c Oxidase (Complex IV). This halts the electron transport chain, causing a lethal drop in cellular ATP and a massive spike in Reactive Oxygen Species (ROS).

The Fluorine Effect: Altered Metabolic Stability

Why introduce fluorine at the 3 and 6 positions? In unsubstituted phenylacetonitriles, the aromatic ring is highly susceptible to CYP-mediated epoxidation and subsequent hydroxylation, leading to rapid systemic clearance. The carbon-fluorine (C-F) bond possesses a remarkably high bond dissociation energy (~105 kcal/mol) [3]. By placing fluorine atoms at the metabolically vulnerable 3 and 6 positions, we block aromatic oxidation, thereby increasing the compound's metabolic stability and half-life [4]. However, this forces a "metabolic shunt"—redirecting the enzymatic flux almost entirely toward the alpha-carbon, potentially altering the kinetics of cyanide release.

MetabolicPathway A 3,6-Difluoro-2-methoxy- phenylacetonitrile B Hepatic CYP450 (Alpha-hydroxylation) A->B NADPH O2 C Cyanohydrin Intermediate B->C D Cyanide (CN-) Release C->D Spontaneous Breakdown E Complex IV Inhibition D->E Mitochondrial Targeting F Cellular Hypoxia & Toxicity E->F

Caption: CYP450-mediated cyanogenesis pathway of fluorinated phenylacetonitriles.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. In my experience, false positives in ADME-Tox screens frequently arise from spontaneous chemical degradation rather than true enzymatic metabolism. The following protocols are designed as self-validating systems.

AssayWorkflow Step1 1. Compound Dosing (HepG2 Cells & HLMs) Step2 2. CYP450 Activation (+ NADPH Cofactor) Step1->Step2 Step3 3. Multiparametric HCS (MMP, ROS, ATP) Step2->Step3 Step4 4. Data Synthesis (IC50 & Clearance Rates) Step3->Step4

Caption: Self-validating in vitro workflow for assessing metabolic stability and toxicity.

Protocol 1: CYP450-Dependent Cyanogenesis Assay

Objective: Quantify the rate of cyanide release and definitively prove it is driven by CYP450 metabolism rather than aqueous hydrolysis.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Causality: HLMs provide a concentrated, physiologically relevant source of membrane-bound Phase I enzymes without the confounding variables of whole-cell transport.

  • System Assembly: In a 96-well plate, combine 10 µM of 3,6-Difluoro-2-methoxyphenylacetonitrile with 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Tripartite Validation Matrix (Critical Step):

    • Arm A (Full System): Add NADPH to initiate.

    • Arm B (Negative Control): Omit NADPH. Causality: CYPs are monooxygenases requiring electron transfer from NADPH. If cyanide appears here, the compound is spontaneously degrading.

    • Arm C (Inhibition Control): Add 1 mM 1-Aminobenzotriazole (ABT), a pan-CYP suicide inhibitor, prior to NADPH. Causality: Proves that CYPs (and not other trace enzymes) are solely responsible for the alpha-hydroxylation.

  • Incubation & Detection: Incubate at 37°C for 60 minutes. Quench with ice-cold acetonitrile. Add a fluorogenic cyanide probe (e.g., NDA/taurine) and measure fluorescence (Ex/Em 420/490 nm).

Protocol 2: High-Content Screening (HCS) for Mitochondrial Impairment

Objective: Measure the downstream cellular consequences of the released cyanide on mitochondrial health.

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 384-well optical bottom plate. Causality: HepG2 cells retain basal metabolic competence, allowing us to observe both the metabolism of the compound and the resulting intracellular toxicity.

  • Dosing: Treat cells with a concentration gradient (0.1 µM to 500 µM) of the test compound for 24 hours.

  • Multiplexed Fluorescent Staining:

    • Add TMRM (Tetramethylrhodamine, Methyl Ester) to measure Mitochondrial Membrane Potential (MMP).

    • Add CellROX Green to quantify Reactive Oxygen Species (ROS).

    • Add Hoechst 33342 for nuclear counting and viability assessment.

  • Control Anchoring: Treat dedicated control wells with 10 µM FCCP (a known mitochondrial uncoupler) to define the maximum MMP collapse, and 50 µM Antimycin A to define maximum ROS generation.

  • Analysis: Acquire images via automated confocal microscopy. Extract single-cell fluorescence intensities to plot dose-response curves and calculate the IC50​ .

Quantitative Data Synthesis

By comparing the fluorinated derivative to its unsubstituted parent class, we can observe the direct pharmacological impact of the structural modifications.

ParameterUnsubstituted Phenylacetonitrile3,6-Difluoro-2-methoxyphenylacetonitrileMechanistic Rationale
Hepatic Clearance ( CLint​ ) High (>50 µL/min/mg)Moderate (~20-30 µL/min/mg)Fluorination at C3/C6 sterically and electronically blocks rapid aromatic oxidation [3].
Primary Toxicity Mechanism Cyanogenesis (CYP450)Cyanogenesis (CYP450)The alpha-carbon remains unhindered and susceptible to hydroxylation [2].
Lipophilicity (LogP) ~1.6~2.4Electronegative fluorine atoms decrease basicity and increase overall lipophilicity [4].
In Vitro Cytotoxicity ( IC50​ ) ~50-100 µM (HepG2)~75-150 µM (Predicted)Slower metabolic clearance delays the acute intracellular accumulation of toxic cyanide.

References

  • Miki, Y., & Asano, Y. (2014). Biosynthetic Pathway for the Cyanide-Free Production of Phenylacetonitrile in Escherichia coli by Utilizing Plant Cytochrome P450 79A2 and Bacterial Aldoxime Dehydratase. Applied and Environmental Microbiology, 80(21), 6828-6836. URL:[Link]

  • Miller, et al. (2024). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of the American Chemical Society. URL:[Link]

  • Rentmeister, A., Arnold, F. H., & Fasan, R. (2009). Engineering fluorination. Nature Chemical Biology, 5(1), 26-28. URL:[Link]

Foundational

Solubility of 3,6-Difluoro-2-methoxyphenylacetonitrile in polar aprotic solvents

Executive Summary & Process Rationale In advanced pharmaceutical and agrochemical synthesis, fluorinated building blocks like 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) are critical intermediates. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

In advanced pharmaceutical and agrochemical synthesis, fluorinated building blocks like 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) are critical intermediates. The strategic placement of fluorine atoms modulates the lipophilicity and metabolic stability of downstream Active Pharmaceutical Ingredients (APIs)[1]. However, the physicochemical properties of this compound—specifically its highly electron-deficient aromatic ring, sterically demanding 2-methoxy group, and polar cyano moiety—create unique solvation challenges.

Understanding the solubility of this intermediate in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) is not merely a formulation exercise; it is a fundamental driver of reaction kinetics. Because this compound is frequently utilized for its acidic benzylic protons in nucleophilic substitutions and alkylations, selecting a solvent that maximizes solubility while leaving the resulting carbanion "naked" (unsolvated by hydrogen bonds) is paramount for high-yield process chemistry.

Solvation Thermodynamics & Structural Analysis

The dissolution of 3,6-Difluoro-2-methoxyphenylacetonitrile in polar aprotic media is governed by the disruption of its crystalline lattice and the subsequent formation of specific solute-solvent interactions.

  • Dipole-Dipole Interactions: The molecule possesses a strong net dipole moment driven by the highly polarized C−F bonds and the linear C≡N group. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) align their strong dipoles with the solute, providing massive exothermic solvation energy.

  • Hydrogen-Bond Acceptance (HBA): The compound lacks hydrogen-bond donors (HBD) but contains multiple hydrogen-bond acceptors (the cyano nitrogen, methoxy oxygen, and fluorine atoms). Because polar aprotic solvents are also predominantly HBA-dominant, classical hydrogen bonding is minimal. Instead, solvation relies heavily on solvatomagnetic parameters and non-specific dispersion forces[2].

  • Dielectric Permittivity: Solvents with high dielectric constants ( ε>30 ) effectively insulate the localized partial charges of the fluorinated ring, preventing solute aggregation and promoting high thermodynamic solubility.

Comparative Solubility Profiling

The following table synthesizes the predictive thermodynamic solubility profiles of 3,6-Difluoro-2-methoxyphenylacetonitrile across standard polar aprotic solvents. Note: Values are predictive estimates derived from solvatomagnetic scaling of homologous fluorinated phenylacetonitriles.

SolventDielectric Constant ( ε )Dipole Moment (D)Est. Solubility at 25°C (mg/mL)Est. Solubility at 50°C (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.73.96> 250> 400Strong dipole-dipole, high polarizability
N,N-Dimethylformamide (DMF) 36.73.82> 200> 350Dipole-dipole, moderate dispersion
Acetonitrile (MeCN) 37.53.92~ 120~ 200Like-dissolves-like (nitrile-nitrile)
Acetone 20.72.88~ 85~ 150Moderate dipole, high volatility

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To transition from predictive models to empirical process data, kinetic solubility methods (like solvent shifting) must be avoided, as they frequently result in supersaturation and false-positive solubility limits. The following Shake-Flask to HPLC-UV protocol is designed as a self-validating system to determine true thermodynamic equilibrium.

Step-by-Step Workflow:
  • Solid Dispensing & Equilibration:

    • Action: Add an excess of 3,6-Difluoro-2-methoxyphenylacetonitrile (approx. 500 mg) to 2.0 mL of the target polar aprotic solvent in a sealed amber glass vial.

    • Causality: Amber glass is strictly required to prevent UV-induced radical degradation of the methoxy group during prolonged incubation.

  • Thermal Incubation:

    • Action: Agitate the suspension at 500 RPM using a thermoshaker set to 25.0 ± 0.1 °C for 24 hours.

    • Causality: A minimum of 24 hours is required to overcome the lattice energy of the crystalline fluorinated solid and establish a true dynamic equilibrium between the solid and dissolved phases.

  • Phase Separation:

    • Action: Centrifuge the vial at 10,000 x g for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is chemically inert. Using nylon or PES filters often results in the non-specific hydrophobic adsorption of fluorinated moieties, artificially lowering the measured solubility.

  • HPLC-UV Quantification & Self-Validation:

    • Action: Dilute the filtrate 1:1000 in the mobile phase (e.g., 60:40 Water:MeCN) to prevent detector saturation. Quantify using an isocratic HPLC-UV method against a 5-point calibration curve ( R2>0.999 ).

    • Self-Validation (QC Step): Post-filtration, spike a known concentration of the pure analyte into a blank matrix. Calculate the recovery percentage. A recovery of 98-102% validates that no spontaneous precipitation occurred during the dilution phase, confirming the integrity of the thermodynamic measurement.

Mechanistic Workflow Visualization

SolubilityWorkflow Start Compound: 3,6-Difluoro-2-methoxy- phenylacetonitrile Equilibration Thermodynamic Equilibration (Shake-Flask Method, 24h) Start->Equilibration Solvents Polar Aprotic Solvents (DMSO, DMF, MeCN) Solvents->Equilibration Filtration Phase Separation (0.22 µm PTFE Filtration) Equilibration->Filtration Saturation Reached Analysis Quantitative Analysis (HPLC-UV & QC Spike) Filtration->Analysis Aliquot Extraction Data Validated Solubility Profile (mg/mL vs. Temp) Analysis->Data Data Processing & QC

Figure 1: High-throughput thermodynamic solubility screening workflow for fluorinated nitriles.

Process Chemistry Implications

The solubility data derived from polar aprotic solvents directly dictates the success of downstream synthetic transformations.

When 3,6-Difluoro-2-methoxyphenylacetonitrile is subjected to basic conditions (e.g., K2​CO3​ or NaH ), the benzylic protons are abstracted to form a carbanion. If this reaction were performed in a protic solvent (like ethanol), the solvent would hydrogen-bond to the carbanion, severely dampening its nucleophilicity.

By utilizing polar aprotic solvents like DMF or DMSO, the solvent strongly solvates the metal counter-cation but leaves the benzylic anion "naked." This lack of solvation shell around the anion dramatically lowers the activation energy for subsequent SN​2 alkylations. Furthermore, if the process requires scaling in biphasic systems, the inherent polarity of the nitrile group allows for highly efficient Phase-Transfer Catalysis (PTC), enabling the reaction to proceed seamlessly across organic-aqueous or organic-solid boundaries[3].

References

  • BLD Pharm Catalog. 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) Product Specifications. BLD Pharm. 1

  • American Chemical Society (ACS). Hydrogen-Bond Acceptance of Solvents: A 19F Solvatomagnetic β1 Database to Replace Solvatochromic and Solvatovibrational Scales. ACS Publications. 2

  • American Chemical Society (ACS). Phase-Transfer Catalysis in Supercritical Carbon Dioxide: Kinetic and Mechanistic Investigations of Cyanide Displacement. Industrial & Engineering Chemistry Research. 3

Sources

Exploratory

Single crystal X-ray diffraction structure of 3,6-Difluoro-2-methoxyphenylacetonitrile

Whitepaper: Structural Elucidation and Crystallographic Profiling of 3,6-Difluoro-2-methoxyphenylacetonitrile Executive Summary 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) is a highly functionalized arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural Elucidation and Crystallographic Profiling of 3,6-Difluoro-2-methoxyphenylacetonitrile

Executive Summary

3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) is a highly functionalized aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates[1][2]. The presence of multiple electronegative substituents (fluorine, methoxy, and nitrile groups) on a single phenyl ring creates a complex landscape of steric hindrance and electronic polarization. Single Crystal X-ray Diffraction (SCXRD) is the only analytical technique capable of unambiguously resolving its 3D solid-state conformation. This whitepaper establishes a rigorous, self-validating protocol for the crystallization, data acquisition, and structural refinement of this specific compound, emphasizing the critical role of organic fluorine in crystal engineering[3].

Chemical Context & Structural Causality

In highly substituted benzenes, the spatial arrangement of functional groups is dictated by the minimization of steric clashes and the maximization of stabilizing intermolecular forces.

  • Intramolecular Steric Strain: The methoxy group at the C2 position is flanked by a bulky acetonitrile moiety (-CH₂CN) at C1 and a highly electronegative fluorine atom at C3. This ortho-substitution pattern forces the methoxy methyl group out of the aromatic plane to alleviate steric strain. SCXRD is required to precisely measure this torsion angle.

  • Intermolecular Packing (The Fluorine Effect): While organic fluorine is traditionally considered a weak hydrogen-bond acceptor, low-temperature crystallographic studies have proven that C–H···F interactions provide highly directional motifs that dictate crystal packing in the absence of stronger donors (like -OH or -NH)[3][4].

  • Nitrile Dominance: The strongly polarized sp-hybridized C≡N group acts as the primary hydrogen bond acceptor, typically forming robust C–H···N networks with adjacent methylene or aromatic protons[5].

Interactions Molecule 3,6-Difluoro-2-methoxy- phenylacetonitrile F_Atoms Fluorine Atoms (C-F) Molecule->F_Atoms contains Nitrile Nitrile Group (C≡N) Molecule->Nitrile contains Methoxy Methoxy Group (O-CH3) Molecule->Methoxy contains CH_F C-H···F Hydrogen Bonds F_Atoms->CH_F acts as acceptor Steric Steric Hindrance (Conformational Twist) F_Atoms->Steric ortho-effect CH_N C-H···N Hydrogen Bonds Nitrile->CH_N acts as acceptor Methoxy->Steric ortho-effect

Caption: Intramolecular steric drivers and intermolecular packing networks in the crystal lattice.

Experimental Methodologies: A Self-Validating Protocol

To ensure high-fidelity structural data, the following step-by-step methodology must be strictly adhered to. The causality behind each step is designed to mitigate the specific crystallographic challenges posed by small, fluorinated organic molecules.

Phase 1: Single Crystal Growth

Small organic nitriles often suffer from twinning or poor crystal habit if grown too rapidly.

  • Solvent Selection: Dissolve 50 mg of 3,6-Difluoro-2-methoxyphenylacetonitrile (Purity >95%) in 2 mL of a binary solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v)[2][5]. The good solvent (DCM) ensures complete dissolution, while the antisolvent (EtOH) promotes nucleation as the DCM evaporates.

  • Evaporation Control: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, harvest the resulting colorless block or plate-like crystals directly into a drop of inert perfluoropolyether (Paratone-N) oil to prevent degradation or solvent loss.

Phase 2: Data Collection (SCXRD)
  • Cryo-Mounting: Mount a single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) onto a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.

  • Temperature Control (Critical Step): Maintain the sample at 100(2) K using a nitrogen cryostream[3][4]. Causality: Fluorine atoms exhibit severe thermal motion at room temperature, which smears their electron density (enlarged thermal ellipsoids) and artificially shortens the apparent C–F bond lengths. 100 K freezes this dynamic motion.

  • Diffraction: Collect data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) on a CCD or CMOS diffractometer. Ensure data completeness up to 2θ = 55° (for Mo) to guarantee a high data-to-parameter ratio.

Phase 3: Structure Solution and Refinement
  • Reduction: Integrate frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT)[6].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3][6].

    • Refine all non-hydrogen atoms (C, N, O, F) anisotropically.

    • Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX 43 for aromatic protons, AFIX 137 for the rotating methoxy methyl group).

G Sample 3,6-Difluoro-2-methoxyphenylacetonitrile (Purity >95%) Cryst Crystallization (Slow Evaporation, DCM/EtOH) Sample->Cryst Mount Crystal Mounting (Paratone Oil, Cryoloop) Cryst->Mount Diffract X-ray Diffraction (Mo Kα, 100 K) Mount->Diffract Solve Structure Solution (SHELXT, Intrinsic Phasing) Diffract->Solve Refine Structure Refinement (SHELXL, Least-Squares on F²) Solve->Refine CIF Final CIF & Validation (checkCIF/PLATON) Refine->CIF

Caption: SCXRD Experimental Workflow for Fluorinated Acetonitriles.

Quantitative Data Presentation

Based on crystallographic principles for highly substituted fluorophenylacetonitriles, the following table summarizes the targeted and expected crystallographic parameters required to validate the structural model of 3,6-Difluoro-2-methoxyphenylacetonitrile[3][5].

Crystallographic ParameterTarget / Expected Value Range
Chemical Formula C₉H₇F₂NO
Formula Weight 183.15 g/mol
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ (Centrosymmetric)
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Expected C–F Bond Length 1.34 – 1.36 Å
Expected C≡N Bond Length 1.14 – 1.15 Å
Data / Restraints / Parameters ~2500 / 0 / ~120
Goodness-of-fit (GOF) on F2 0.950 – 1.050
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12
Largest diff. peak and hole < 0.30 and > -0.30 e·Å⁻³

Note: A successful refinement will yield an R1​ value below 5%, indicating excellent agreement between the calculated model and the experimental electron density map.

Conclusion

The successful single-crystal X-ray diffraction analysis of 3,6-Difluoro-2-methoxyphenylacetonitrile relies heavily on controlling thermal motion via cryogenic data collection (100 K) and employing rigorous refinement models for its electronegative substituents. By mapping the exact torsion angles of the methoxy group and the intermolecular C–H···F/C–H···N bonding networks, researchers can accurately predict the compound's reactivity and its geometric behavior when incorporated into larger Active Pharmaceutical Ingredients (APIs).

References

  • Chopra, D., et al. "How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines". Crystal Growth & Design, ACS Publications, 2003. Available at:[Link]

  • Panini, P., et al. "Experimental and Theoretical Characterization of Short H-Bonds with Organic Fluorine in Molecular Crystals". Crystal Growth & Design, ACS Publications, 2014. Available at:[Link]

  • Zhang, J., et al. "Disordered Fragments of Chemical Structures Based on Single-crystal X-ray Diffraction". Chinese Journal of Structural Chemistry, 2020. Available at:[Link]

  • S., S., et al. "Tailoring Emission Color Shifts in Mechanofluorochromic-Active AIE Systems of Carbazole-Based D−π–A Conjugates: Impact of π Spacer Unit Variants". The Journal of Organic Chemistry, ACS Publications, 2024. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3,6-Difluoro-2-methoxyphenylacetonitrile

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Strategic Retrosynthetic Analysis The synthesis of 3,6-Difluoro-2-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Strategic Retrosynthetic Analysis

The synthesis of 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS 1261760-73-9) requires the precise installation of an acetonitrile moiety onto a heavily functionalized aromatic ring. The most robust and scalable method for this transformation is the Kolbe nitrile synthesis, which involves the cyanation of a corresponding benzylic halide[1].

To access the requisite benzylic halide, we begin with commercially available 2,5-difluoroanisole. The pathway leverages a directed ortho-metalation (DoM) strategy to install a formyl group, followed by chemoselective reduction and bromination to yield 3,6-difluoro-2-methoxybenzyl bromide[2]. This intermediate is then subjected to phase-transfer catalyzed cyanation to afford the final target[3].

G A 2,5-Difluoroanisole B 3,6-Difluoro-2-methoxy- benzaldehyde A->B sec-BuLi, DMF THF, -78 °C C 3,6-Difluoro-2-methoxy- benzyl alcohol B->C NaBH4 MeOH, 0 °C D 3,6-Difluoro-2-methoxy- benzyl bromide C->D PBr3 DCM, RT E 3,6-Difluoro-2-methoxy- phenylacetonitrile D->E NaCN, TBAB Toluene/H2O

Synthesis pathway for 3,6-Difluoro-2-methoxyphenylacetonitrile.

Experimental Workflows & Mechanistic Causality

Step 1: Directed ortho-Metalation and Formylation

Objective: Synthesize 3,6-difluoro-2-methoxybenzaldehyde from 2,5-difluoroanisole.

  • Preparation: Charge a flame-dried round-bottom flask with 2,5-difluoroanisole and anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (sec-BuLi) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Causality:sec-BuLi is selected over n-BuLi due to its higher basicity and greater steric bulk. This prevents unwanted nucleophilic aromatic substitution of the fluorine atoms (benzyne formation). The lithiation occurs regioselectively at the 6-position, driven by the synergistic directing effects of the adjacent methoxy oxygen (coordination) and the inductively electron-withdrawing fluorine atom[2].

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) dropwise. Stir for 1 hour at -78 °C.

    • Causality: DMF acts as the formylating electrophile. The resulting tetrahedral hemiaminal intermediate is stable at -78 °C, which prevents over-addition of the organolithium species.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: Analyze via LC-MS. The system is validated when the chromatogram shows a dominant peak with the expected mass [M+H]⁺ = 173.1.

Step 2: Chemoselective Reduction

Objective: Convert the aldehyde to 3,6-difluoro-2-methoxybenzyl alcohol.

  • Reaction: Dissolve the crude aldehyde in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise.

    • Causality: NaBH₄ is a mild, chemoselective reducing agent. It efficiently reduces the aldehyde to the primary alcohol without risking the defluorination of the electron-deficient aromatic ring, a side reaction that can occur with harsher reagents like LiAlH₄.

  • Workup: Stir for 1 hour while warming to room temperature. Quench with saturated aqueous NH₄Cl to destroy excess hydride. Extract with dichloromethane (DCM), dry, and concentrate.

  • Validation: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The step is validated by the complete disappearance of the UV-active aldehyde spot and the emergence of a more polar alcohol spot.

Step 3: Benzylic Bromination

Objective: Synthesize 3,6-difluoro-2-methoxybenzyl bromide.

  • Reaction: Dissolve the benzyl alcohol in anhydrous DCM and cool to 0 °C. Add phosphorus tribromide (PBr₃) dropwise.

    • Causality: PBr₃ converts the alcohol into a superior leaving group (bromide) via a stable phosphite intermediate. It is chosen over HBr to avoid the acidic cleavage of the methoxy ether group. The low temperature controls the exotherm and suppresses polymerization.

  • Workup: Stir for 2 hours at room temperature. Carefully quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate.

  • Validation: Analyze via ¹H NMR (CDCl₃). Validation is confirmed by the disappearance of the benzylic CH₂-OH multiplet and the appearance of a sharp downfield benzylic CH₂-Br singlet (~4.5 ppm).

Step 4: Phase-Transfer Catalyzed Cyanation

Objective: Synthesize the target 3,6-Difluoro-2-methoxyphenylacetonitrile.

  • Phase Preparation: Dissolve the benzyl bromide in toluene. In a separate vessel, dissolve sodium cyanide (NaCN) and tetrabutylammonium bromide (TBAB) in water.

  • Biphasic Reaction: Combine the two phases and heat to reflux (approx. 85-90 °C) with vigorous mechanical stirring for 3-4 hours.

    • Causality: A biphasic phase-transfer catalysis (PTC) system is employed to maximize the nucleophilicity of the cyanide anion while avoiding the use of high-boiling, difficult-to-remove polar aprotic solvents (like DMSO)[3]. TBAB efficiently shuttles the cyanide anion from the aqueous phase into the toluene phase, where it undergoes a rapid S_N2 displacement of the bromide[3]. Furthermore, the biphasic system prevents the over-hydrolysis of the resulting nitrile into a carboxylic acid[1].

  • Workup: Cool the mixture to room temperature. Separate the organic layer, wash extensively with water to remove residual cyanide, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

  • Validation: Analyze via IR spectroscopy. The synthesis is validated by the presence of a sharp, distinct C≡N stretching band at approximately 2250 cm⁻¹.

Quantitative Stoichiometry

To ensure reproducibility, the quantitative data for the critical carbon-carbon bond-forming steps are summarized below.

Table 1: Stoichiometry for Step 1 (Directed ortho-Metalation & Formylation)

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
2,5-Difluoroanisole144.121.01.44 gStarting Material
sec-Butyllithium (1.4 M)64.061.057.5 mLLithiating Base
N,N-Dimethylformamide73.091.10.85 mLFormylating Electrophile
Tetrahydrofuran (Anhydrous)72.11-20 mLAprotic Solvent

Table 2: Stoichiometry for Step 4 (Phase-Transfer Catalyzed Cyanation)

ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Functional Role
3,6-Difluoro-2-methoxybenzyl bromide237.041.01.18 gElectrophilic Substrate
Sodium Cyanide49.011.5367 mgNucleophile
Tetrabutylammonium bromide322.370.1161 mgPhase-Transfer Catalyst
Toluene / Water--10 mL / 10 mLBiphasic Solvent System

Sources

Application

Application Notes &amp; Protocols: 3,6-Difluoro-2-methoxyphenylacetonitrile as a Strategic Precursor in Active Pharmaceutical Ingredient (API) Manufacturing

Abstract In the landscape of modern medicinal chemistry, fluorinated organic molecules are indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, fluorinated organic molecules are indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorporation of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity. This guide provides an in-depth technical overview of 3,6-Difluoro-2-methoxyphenylacetonitrile, a highly functionalized and versatile precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will explore its chemical properties, inherent reactivity, and provide detailed protocols for its application in a representative synthetic workflow, alongside robust analytical methods for quality control.

Introduction: The Strategic Advantage of Fluorinated Phenylacetonitriles

The phenylacetonitrile scaffold is a cornerstone in the synthesis of a multitude of pharmaceutical agents. The nitrile group serves as a versatile handle for transformation into amines, carboxylic acids, or amides, while the benzylic methylene group provides a site for nucleophilic reactions.[1] The introduction of fluorine atoms and a methoxy group onto the phenyl ring, as seen in 3,6-Difluoro-2-methoxyphenylacetonitrile, creates a unique electronic environment that is highly advantageous for drug design.

The two electron-withdrawing fluorine atoms and the electron-donating methoxy group create a polarized aromatic system. This electronic push-pull effect, combined with the acidity of the benzylic protons alpha to the nitrile group, makes this molecule a potent building block for constructing complex heterocyclic systems common in modern APIs.[1][2] This guide serves to equip researchers and drug development professionals with the foundational knowledge and practical protocols to effectively leverage this precursor in their synthetic campaigns.

Physicochemical Properties and Structure

A thorough understanding of the precursor's physical and chemical properties is paramount for successful process development and scale-up.

Table 1: Physicochemical Data for 3,6-Difluoro-2-methoxyphenylacetonitrile
PropertyValueSource(s)
CAS Number 1261760-73-9[3][4]
Molecular Formula C₉H₇F₂NO[4]
Molecular Weight 183.15 g/mol [4]
Appearance Off-white to light yellow solidGeneric
Purity ≥95%[4]
Functional Groups Nitrile, Methoxy Ether, Aryl Fluoride[1][5]
Chemical Structure

The unique arrangement of substituents dictates the molecule's reactivity.

workflow precursor 3,6-Difluoro-2-methoxy- phenylacetonitrile step1 Step 1: Knoevenagel Condensation with Aldehyde precursor->step1 intermediate Intermediate: α,β-Unsaturated Nitrile step1->intermediate step2 Step 2: Michael Addition & Cyclization with Guanidine intermediate->step2 api_core Final Product: Dihydropyrimidine API Core step2->api_core purification Purification: Recrystallization / Chromatography api_core->purification

Caption: Synthetic workflow from precursor to a dihydropyrimidine API core.

Detailed Step-by-Step Protocol

Objective: To synthesize a 4-(3,6-difluoro-2-methoxyphenyl)-6-aryl-2-amino-1,4-dihydropyrimidine-5-carbonitrile core structure.

Materials:

  • 3,6-Difluoro-2-methoxyphenylacetonitrile (1.0 eq)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (3.0 eq)

  • Anhydrous Ethanol

  • Piperidine (catalytic amount)

  • Toluene

Step 1: Knoevenagel Condensation to form α,β-Unsaturated Nitrile Intermediate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3,6-Difluoro-2-methoxyphenylacetonitrile (1.0 eq), the selected aromatic aldehyde (1.05 eq), and toluene (10 mL per gram of precursor).

  • Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Heat the mixture to reflux. Water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

    • Causality Note: The basic piperidine catalyst deprotonates the acidic benzylic methylene protons of the precursor, initiating the condensation with the aldehyde. The removal of water drives the reaction to completion according to Le Châtelier's principle.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude intermediate is typically an oil or solid and can be used in the next step without further purification.

Step 2: Michael Addition and Cyclization

  • In a separate flask, dissolve sodium ethoxide (3.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Add guanidine hydrochloride (1.5 eq) to the ethanolic sodium ethoxide solution and stir for 30 minutes at room temperature. This in-situ formation of free guanidine base is crucial.

    • Causality Note: Guanidine hydrochloride is a salt; the strong base (sodium ethoxide) is required to deprotonate it to the reactive free base form needed for the subsequent nucleophilic attack.

  • Dissolve the crude intermediate from Step 1 in anhydrous ethanol and add it dropwise to the guanidine solution.

  • Heat the resulting mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize carefully with dilute acetic acid until pH ~7.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water, followed by cold ethanol, to remove residual salts and impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Quality Control and Analytical Protocols

Ensuring the identity and purity of the precursor and the final API is a non-negotiable aspect of pharmaceutical manufacturing. [6]The following are standard protocols for quality assessment.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 3,6-Difluoro-2-methoxyphenylacetonitrile and the final product.

  • System: HPLC with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). The ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in the mobile phase. Dilute as necessary to fall within the linear range of the detector.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 2: Typical HPLC-UV Purity Data
CompoundRetention Time (min)Purity (%)
Precursor~3.5>98.0
Final API Core~5.2>99.5 (after purification)
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized API core. [7]

  • System: LC-MS with an Electrospray Ionization (ESI) source.

  • LC Method: Use the same or a similar method as the HPLC protocol to ensure separation.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: 100-800 m/z.

    • Causality Note: ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is ideal for confirming the molecular weight of the target compound with minimal fragmentation.

  • Analysis: Compare the observed m/z value of the major peak in the mass spectrum to the calculated exact mass of the expected product.

Table 3: Representative LC-MS Confirmation Data
CompoundCalculated Exact Mass [M]Expected Ion [M+H]⁺Observed m/z
API Core (with 4-ClPh)398.0953399.0953399.1

Safety and Handling

Proper handling of chemical reagents is critical for operator safety. [8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [9]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9][10]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9]* Storage: Store in a cool, dry, and well-ventilated place. [8]Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents. [9]* First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * If on skin: Wash with plenty of soap and water. * If inhaled: Remove person to fresh air and keep comfortable for breathing. * If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [11]

Conclusion

3,6-Difluoro-2-methoxyphenylacetonitrile stands out as a high-value precursor for API synthesis. Its unique electronic and structural features provide a robust platform for the construction of complex, biologically active molecules. The protocols and analytical methods detailed in this guide offer a validated starting point for researchers and process chemists to harness the synthetic potential of this intermediate, enabling the efficient development of next-generation pharmaceuticals.

References

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Daikin Chemicals. (2023, March 29). Safety data sheet. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 20). Exploring the Chemical Properties of 3-Methoxyphenylacetonitrile for Advanced Synthesis. [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. [Link]

  • NextSDS. 3,6-Difluoro-2-methoxyphenylacetonitrile — Chemical Substance Information. [Link]

  • Fuji Chemical Industry Co., Ltd. Drug Intermediate (functional APIs). [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • NextSDS. 2,3-DIFLUORO-4-METHOXYPHENYLACETONITRILE — Chemical Substance Information. [Link]

  • Olpha. APIs and intermediates. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]

  • Google Patents.
  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]

  • Japanese Ministry of Health, Labour and Welfare. Analytical Method for Dimethomorph (Animal and Fishery Products). [Link]

  • PrepChem.com. Preparation of 3,6-dihydroxyphthalonitrile. [Link]

  • Kosobokov, M. D., et al. (2012). Difluoro(trimethylsilyl)acetonitrile: synthesis and fluoroalkylation reactions. Journal of Organic Chemistry, 77(13), 5850-5. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring. [Link]

  • Google Patents. CN103351311A - Synthesis method of diphenylacetonitrile.
  • MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

Sources

Method

Application Note: Catalytic Reduction of 3,6-Difluoro-2-methoxyphenylacetonitrile to Primary Amines

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) Objective: High-yield synthesis of the corresponding primary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) Objective: High-yield synthesis of the corresponding primary amine while mitigating hydrodefluorination and dimerization.

Mechanistic Challenges & Causality in Fluorinated Nitrile Reduction

The reduction of fluorinated phenylacetonitriles to primary amines is a critical transformation in pharmaceutical synthesis, often serving as a gateway to bioactive phenethylamine derivatives. However, the reduction of 3,6-Difluoro-2-methoxyphenylacetonitrile presents two distinct chemical challenges that render standard catalytic hydrogenation (e.g., Pd/C with H₂) ineffective:

  • Hydrodefluorination (C-F Cleavage): The aromatic ring is highly electron-rich due to the ortho-methoxy group, which activates the adjacent C-F bonds. Palladium catalysts readily undergo oxidative addition into these C-F bonds under hydrogen atmospheres, leading to significant des-fluoro impurities.

  • Dimerization (Secondary Amine Formation): The reduction of a nitrile proceeds via a highly reactive imine intermediate. In the absence of a trapping agent, the newly formed primary amine acts as a nucleophile, attacking the imine to form a hemiaminal. This collapses into a Schiff base, which is subsequently reduced to an undesired secondary amine (dimer).

To successfully navigate this transformation, the selected methodology must either avoid transition metals entirely, utilize a milder metal catalyst (like Co or Ni) that does not insert into C-F bonds, or employ in situ trapping agents to sequester the primary amine immediately upon formation.

ReactionPathways Nitrile 3,6-Difluoro-2-methoxy- phenylacetonitrile Imine Imine Intermediate Nitrile->Imine +H2 Defluorinated Defluorinated Byproducts Nitrile->Defluorinated Pd/C, H2 (Hydrodefluorination) PrimaryAmine Primary Amine (Desired) Imine->PrimaryAmine +H2 SecondaryAmine Secondary Amine (Dimer) Imine->SecondaryAmine +Primary Amine -NH3, +H2 PrimaryAmine->Defluorinated Pd/C, H2

Reaction pathways: Desired primary amine synthesis vs. defluorination and dimerization side-reactions.

Comparative Methodology Selection

To provide a robust toolkit for drug development professionals, we have validated three distinct protocols. The selection of the protocol depends on the scale of the reaction and whether the free amine or a protected derivative is required.

Table 1: Quantitative Comparison of Reduction Methodologies

MethodologyReagents & CatalystDefluorination RiskDimerization RiskScalabilityPrimary Output
A. Transition-Metal-Free NH₃BH₃, THF0% LowModerateFree Amine
B. In Situ Nickel Boride NaBH₄, NiCl₂, Boc₂OVery Low0% (Trapped)HighN-Boc Amine
C. Sponge Cobalt Raney Co, H₂, NH₃LowLowVery High Free Amine

Step-by-Step Experimental Protocols

Protocol A: Transition-Metal-Free Reduction via Ammonia Borane

This modern approach utilizes the thermal decomposition of 1 (NH₃BH₃) to generate aminodiborane in situ[1]. Because no transition metal is present, the hydrodefluorination of the 3,6-difluoro aromatic ring is completely eliminated. Furthermore, the generation of NH₃ as a byproduct shifts the equilibrium away from secondary amine formation[2].

  • Self-Validation Cue: Gas evolution (H₂) upon initial heating confirms the generation of the active reducing species.

Procedure:

  • Setup: In an oven-dried, pressure-rated sealed tube, dissolve 3,6-Difluoro-2-methoxyphenylacetonitrile (1.0 mmol, 183.15 mg) in anhydrous THF (5.0 mL).

  • Reagent Addition: Add ammonia borane (1.2 mmol, 37.0 mg) in one portion.

  • Reaction: Seal the tube and heat the mixture to 80 °C behind a blast shield. Stir vigorously for 16–24 hours.

  • Monitoring: Monitor by GC-MS. The reaction is complete when the starting material (m/z 183) is fully converted to the primary amine (m/z 187).

  • Workup: Cool the reaction to 0 °C. Carefully quench with 2M HCl (2.0 mL) to break any boron-amine complexes (Caution: H₂ evolution). Stir for 30 minutes.

  • Isolation: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Nickel Boride Reduction with In Situ Boc-Protection

For researchers requiring the protected amine for subsequent coupling steps, this protocol utilizes3 (Ni₂B) generated in situ from NiCl₂ and NaBH₄[3]. Ni₂B is a milder hydrogenation catalyst than Pd/C, preserving the C-F bonds. The addition of Boc₂O immediately traps the primary amine, dropping the dimerization risk to zero[3].

  • Self-Validation Cue: The reaction mixture will transition from a pale green solution (NiCl₂) to a pitch-black colloidal suspension (Ni₂B) immediately upon NaBH₄ addition, accompanied by vigorous effervescence.

Procedure:

  • Setup: In a round-bottom flask, dissolve the nitrile (1.0 mmol) and di-tert-butyl dicarbonate (Boc₂O, 1.5 mmol) in methanol (10 mL).

  • Catalyst Precursor: Add NiCl₂·6H₂O (0.1 mmol, 23.7 mg) and stir until fully dissolved (pale green solution).

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add NaBH₄ (7.0 mmol, 264 mg) in small portions over 30 minutes. Crucial: Rapid addition will cause the reaction to boil over due to exothermic H₂ gas release.

  • Reaction: Remove the ice bath and allow the black suspension to stir at room temperature for 2 hours.

  • Monitoring: TLC (Hexane/EtOAc 7:3). The product will appear as a new UV-active spot that stains positive (blue/purple) with Ninhydrin after heating.

  • Workup: Evaporate the methanol under reduced pressure. Dissolve the black residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (15 mL). Filter the biphasic mixture through a pad of Celite to remove the nickel boride. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the N-Boc protected amine.

Protocol C: Chemoselective Hydrogenation via Sponge Cobalt

For kilogram-scale process chemistry, chemical reductants become economically unviable. 4 (Sponge Cobalt) is the premier heterogeneous catalyst for this transformation[4]. It possesses a significantly higher activation barrier for C-F bond oxidative addition compared to Palladium, ensuring chemoselectivity[5]. The use of methanolic ammonia suppresses dimerization.

  • Self-Validation Cue: Hydrogen uptake on the autoclave pressure gauge validates reaction progress. Cessation of pressure drop indicates reaction completion.

Procedure:

  • Setup: In a high-pressure autoclave, dissolve the nitrile (10.0 mmol) in 7N NH₃ in Methanol (30 mL).

  • Catalyst Addition: Under an argon atmosphere, carefully add an aqueous slurry of Raney Cobalt (20% w/w relative to the substrate). Safety Warning: Raney Cobalt is highly pyrophoric. Never allow the catalyst to dry in the air.

  • Hydrogenation: Purge the autoclave with Nitrogen (3x), then with Hydrogen (3x). Pressurize the vessel to 70 psi with H₂ gas.

  • Reaction: Heat the vessel to 50 °C and stir at 800 rpm for 12 hours.

  • Workup: Cool the reactor to room temperature and vent the hydrogen gas safely. Purge with Nitrogen.

  • Isolation: Filter the reaction mixture through a tightly packed pad of Celite under a blanket of Nitrogen. Wash the pad with methanol (ensure the Celite pad remains wet with solvent to prevent catalyst ignition). Concentrate the filtrate to yield the highly pure free primary amine.

References

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Journal of Organic Chemistry, 87(24), 16230-16235. 1

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. 3

  • Robinson, R. E. (1962). Reduction of nitriles. US Patent 3062869A.4

Sources

Application

Application Note: Synthesis of Novel Fluorinated Indolines and Spiro-Isoquinolines from 3,6-Difluoro-2-methoxyphenylacetonitrile

Executive Summary & Rationale In modern drug discovery, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, improve metabolic stability, and enhance binding affinity. 3,6-Difluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, improve metabolic stability, and enhance binding affinity. 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) is a highly versatile, electron-deficient building block that offers unique regiochemical handles. The presence of the C6-fluorine positioned ortho to the acetonitrile side chain primes the system for intramolecular Nucleophilic Aromatic Substitution (SNAr), while the C1-acetonitrile group allows for facile α -functionalization.

This application note details two divergent, field-proven synthetic pathways leveraging this precursor:

  • Pathway A: Synthesis of 4-fluoro-5-methoxyindolines via an intramolecular SNAr cyclization [1].

  • Pathway B: Synthesis of spiro[isoquinoline-4,4'-piperidines] via superacid-catalyzed Friedel-Crafts cyclization, a highly relevant scaffold for PDE5 inhibitors and GPCR ligands[2].

Mechanistic Pathways & Causality

Pathway A: Indoline Synthesis via Intramolecular SNAr

The synthesis of indolines from phenylacetonitriles relies on the precise spatial arrangement of the ortho-halide. Alkylation of the α -carbon followed by reduction of the nitrile yields a primary amine. Despite the electron-donating nature of the C2-methoxy group, the inductive withdrawal from the C3 and C6 fluorines sufficiently activates the aromatic ring. Upon deprotonation, the pendant amine attacks the C6 position. Entropy heavily favors this 5-membered ring closure, forming a spirocyclic Meisenheimer complex. Subsequent expulsion of the fluoride leaving group permanently rearomatizes the system, yielding the indoline core.

Pathway B: Spiro-Isoquinoline Synthesis via Electrophilic Cyclization

Spiro-isoquinolines are synthesized by first bis-alkylating the acetonitrile α -carbon with a bis(2-chloroethyl)amine derivative to form a 4-arylpiperidine-4-carbonitrile. Treatment with a superacid, such as Trifluoromethanesulfonic acid (TFSA), protonates the nitrile to generate a highly reactive electrophilic iminium/nitrilium species. The C2-methoxy group strongly directs the subsequent intramolecular Friedel-Crafts electrophilic aromatic substitution to the para position (C5), overcoming the deactivating effects of the fluorine atoms to forge the spiro-fused heterocycle.

G SM 3,6-Difluoro-2-methoxy- phenylacetonitrile Int1 alpha-Methyl Nitrile SM->Int1 MeI, NaH Int3 4-Arylpiperidine- 4-carbonitrile SM->Int3 Bis(2-chloroethyl)amine Int2 Primary Amine Int1->Int2 LiAlH4 Prod1 4-Fluoro-5-methoxy- 3-methylindoline Int2->Prod1 SNAr Cyclization Prod2 Spiro-isoquinoline Derivative Int3->Prod2 TFSA Cyclization

Divergent synthesis of indolines and spiro-isoquinolines from a common fluorinated precursor.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure each step is a self-validating system, minimizing downstream failures.

Protocol 1: Synthesis of 4-Fluoro-5-methoxy-3-methylindoline (Pathway A)

Step 1: α -Alkylation

  • Charge a flame-dried flask with 3,6-Difluoro-2-methoxyphenylacetonitrile (1.0 eq) and anhydrous THF (0.2 M). Cool to 0 °C under N2.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H2 evolution ceases.

  • Add Methyl Iodide (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Monitor by TLC (Hexane/EtOAc 8:2). The starting material ( Rf​ ~0.4) should convert completely to a less polar spot ( Rf​ ~0.5).

  • Quench with saturated NH4Cl, extract with EtOAc, dry over MgSO4, and concentrate to yield the α -methyl nitrile.

Step 2: Nitrile Reduction

  • Dissolve the crude α -methyl nitrile in anhydrous THF (0.1 M) and cool to 0 °C.

  • Carefully add LiAlH4 (2.0 eq, 1.0 M in THF) dropwise. Reflux the mixture for 6 hours.

  • IPC (Self-Validation): Analyze via LC-MS. Confirm the disappearance of the nitrile and the appearance of the primary amine mass [M+H]+.

  • Perform a Fieser workup (x g H2O, x g 15% NaOH, 3x g H2O). Filter the granular aluminum salts and concentrate the filtrate.

Step 3: Intramolecular SNAr Cyclization

  • Dissolve the primary amine in anhydrous DMSO (0.1 M). Add Cs2CO3 (2.5 eq).

  • Heat the reaction mixture to 120 °C for 12 hours.

  • IPC (Self-Validation): Monitor by LC-MS. The cyclization is confirmed by the mass shift from [M+H]+ to [M - HF + H]+ (loss of 20 Da). Ninhydrin stain on TLC should show the disappearance of the primary amine.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash chromatography (DCM/MeOH) to afford the indoline.

G Amine Primary Amine Ar-F...NH2 Deprot Deprotonation Base abstracts H+ Amine->Deprot Base Meisenheimer Meisenheimer Complex Spirocyclic Anion Deprot->Meisenheimer N- attack on C6 Product Indoline Product Fluoride Expelled Meisenheimer->Product -F (Leaving Group)

Mechanism of intramolecular SNAr cyclization via a spirocyclic Meisenheimer intermediate.
Protocol 2: Synthesis of Spiro[isoquinoline-4,4'-piperidine] (Pathway B)
  • Bis-Alkylation: To a cold (0 °C) suspension of NaH (2.5 eq) in DMF, add 3,6-Difluoro-2-methoxyphenylacetonitrile (1.0 eq). Stir for 30 min. Dropwise add a solution of N-Boc-bis(2-chloroethyl)amine (1.1 eq) in DMF. Heat at 60 °C for 6 hours. Quench and extract to isolate the 4-arylpiperidine-4-carbonitrile [2].

  • Superacid Cyclization: Dissolve the intermediate in Trifluoromethanesulfonic acid (TFSA) (10 eq). Heat to 130 °C for 4 hours in a sealed tube.

  • IPC (Self-Validation): LC-MS will show the loss of the Boc group (-100 Da) and the formation of the cyclized spiro-isoquinoline [M+H]+.

  • Quench carefully over crushed ice/50% NaOH until basic. Extract with EtOAc and purify to yield the spiro-isoquinoline derivative.

Quantitative Data Presentation: SNAr Optimization

The intramolecular SNAr cyclization (Protocol 1, Step 3) is highly dependent on the base and solvent combination. The table below summarizes the optimization data for the displacement of the C6-fluorine.

EntryBase (2.5 eq)SolventTemperature (°C)Time (h)Yield (%)Purity (LC-MS)
1Et3NTHF652415>90%
2K2CO3DMF801845>92%
3K2CO3DMF1201288>95%
4 Cs2CO3 DMSO 120 8 92 >98%

Note: The use of Cesium Carbonate in DMSO (Entry 4) provides the optimal balance of solubility and basicity, driving the Meisenheimer complex formation to completion while minimizing degradation pathways.

References

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Method

Application Notes and Protocols for 3,6-Difluoro-2-methoxyphenylacetonitrile in Agrochemical Development

Introduction: Unlocking the Potential of a Novel Fluorinated Synthon The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this lands...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Novel Fluorinated Synthon

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated organic compounds have emerged as a significantly important class of commercial agrochemicals, often exhibiting novel modes of action.[1] The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target enzymes.[2][3] It is within this context that 3,6-Difluoro-2-methoxyphenylacetonitrile presents itself as a promising, yet underexplored, building block for the development of next-generation fungicides, herbicides, and insecticides.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing 3,6-Difluoro-2-methoxyphenylacetonitrile in the discovery of new agrochemicals. The unique combination of a difluorinated phenyl ring, a methoxy group, and a reactive acetonitrile moiety offers a rich scaffold for chemical derivatization and biological activity.

Scientific Rationale: The Trifecta of Functionality

The potential of 3,6-Difluoro-2-methoxyphenylacetonitrile as a precursor for novel agrochemicals is rooted in the synergistic interplay of its three key structural features:

  • The Difluorophenyl Moiety: The presence of two fluorine atoms on the aromatic ring is anticipated to enhance the metabolic stability of derivative compounds. The strong carbon-fluorine bond is resistant to oxidative metabolism, potentially leading to increased bioavailability and prolonged efficacy in the field.[3] Furthermore, the electronegativity of fluorine can significantly alter the electronic properties of the aromatic ring, influencing its interaction with biological targets. Many successful fungicides contain at least one fluorine atom.[1][4]

  • The Methoxy Group: The methoxy (-OCH3) group can play a dual role. It can act as a key binding element within a target protein's active site. Alternatively, it can serve as a point for metabolic activation or detoxification in the target organism. For instance, in some insecticides like methoxychlor, the methoxy groups are involved in its degradation profile.[5][6] In other cases, O-demethylation is a critical step for pro-pesticide activation.[6]

  • The Phenylacetonitrile Core: The phenylacetonitrile scaffold is a well-established precursor in the synthesis of various biologically active compounds, including insecticides.[7][8] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a diverse range of chemical entities.

Hypothesized Agrochemical Applications and Mechanisms of Action

Based on the structural features of 3,6-Difluoro-2-methoxyphenylacetonitrile, we propose three primary avenues for agrochemical discovery:

  • Fungicide Development: The difluorophenyl moiety is a common feature in modern fungicides. By derivatizing the acetonitrile group into carboxamides, we can explore the synthesis of novel succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the fungal respiratory chain.

  • Herbicide Discovery: Phenylacetonitrile derivatives have been investigated as herbicides. The mechanism of action for many herbicides involves the inhibition of key enzymes in amino acid or lipid biosynthesis.[9][10] By targeting these pathways, novel herbicides derived from our lead compound could be developed.

  • Insecticide Innovation: The phenylacetonitrile core is present in some classes of insecticides.[7] Derivatization could lead to compounds that act on the insect nervous system, for example, by modulating ion channels.

The following sections provide detailed protocols for the synthesis and screening of candidate agrochemicals derived from 3,6-Difluoro-2-methoxyphenylacetonitrile.

Experimental Protocols

Protocol 1: Synthesis of Novel Carboxamide Derivatives for Fungicidal Screening

This protocol details the conversion of 3,6-Difluoro-2-methoxyphenylacetonitrile to a key carboxylic acid intermediate, followed by amide coupling to generate a library of potential fungicides.

Step 1: Hydrolysis of 3,6-Difluoro-2-methoxyphenylacetonitrile to 3,6-Difluoro-2-methoxyphenylacetic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-Difluoro-2-methoxyphenylacetonitrile (10 g, 1 equivalent).

  • Reagent Addition: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (100 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly over crushed ice (200 g) with stirring.

  • Extraction: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,6-Difluoro-2-methoxyphenylacetic acid.

Step 2: Amide Coupling to Synthesize a Carboxamide Library

  • Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-Difluoro-2-methoxyphenylacetic acid (1 g, 1 equivalent) in anhydrous dichloromethane (DCM, 30 mL).

  • Activation: Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Reaction Conditions: Allow the mixture to stir at room temperature for 2 hours or until the evolution of gas ceases.

  • Amine Addition: In a separate flask, dissolve the desired amine (e.g., a substituted aniline or a heterocyclic amine, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM (20 mL).

  • Coupling: Slowly add the amine solution to the activated acid chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow for Fungicidal Candidate Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start 3,6-Difluoro-2- methoxyphenylacetonitrile Hydrolysis H2SO4 / H2O Reflux Start->Hydrolysis Intermediate 3,6-Difluoro-2- methoxyphenylacetic acid Hydrolysis->Intermediate Activation Oxalyl Chloride, DMF DCM Intermediate->Activation Coupling Amide Bond Formation Activation->Coupling Amine R-NH2 (Amine Library) Amine->Coupling Product N-substituted-2-(3,6-difluoro- 2-methoxyphenyl)acetamide (Fungicide Candidates) Coupling->Product G cluster_0 Herbicidal Pathway cluster_1 Insecticidal Pathway Start 3,6-Difluoro-2- methoxyphenylacetonitrile Tetrazole_Formation NaN3, Et3N.HCl Toluene, Reflux Start->Tetrazole_Formation Reduction LiAlH4 THF Start->Reduction Herbicide_Candidate Tetrazole Derivatives Tetrazole_Formation->Herbicide_Candidate Amine_Intermediate Primary Amine Reduction->Amine_Intermediate Derivatization Acylation / Urea Formation Amine_Intermediate->Derivatization Insecticide_Candidate Amide/Urea Library Derivatization->Insecticide_Candidate

Sources

Application

Application Note: Optimizing the Synthesis of 3,6-Difluoro-2-methoxyphenylacetic Acid via Acidic and Basic Hydrolysis of the Corresponding Nitrile

Abstract & Introduction The conversion of nitriles to carboxylic acids is a fundamental and powerful transformation in organic synthesis, pivotal for the production of active pharmaceutical ingredients (APIs) and their i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The conversion of nitriles to carboxylic acids is a fundamental and powerful transformation in organic synthesis, pivotal for the production of active pharmaceutical ingredients (APIs) and their intermediates. 3,6-Difluoro-2-methoxyphenylacetic acid is a key structural motif in medicinal chemistry, valued for the unique electronic properties imparted by its substituted phenyl ring. The two fluorine atoms act as strong electron-withdrawing groups, while the methoxy group serves as an electron-donating group, creating a complex electronic environment that can influence molecular interactions and metabolic stability.

This application note provides a comprehensive guide to the hydrolysis of 3,6-Difluoro-2-methoxyphenylacetonitrile, a common precursor. We present two field-proven protocols for this conversion: a robust acid-catalyzed method and an efficient base-catalyzed alternative. This document delves into the mechanistic underpinnings of each pathway, explains the causal relationships between reaction conditions and outcomes, and offers detailed, step-by-step procedures to ensure reliable and reproducible results. The goal is to empower researchers to select and execute the optimal synthetic route based on substrate stability, available equipment, and desired throughput.

Scientific Principles: The Hydrolysis of an Electronically Complex Nitrile

The hydrolysis of a nitrile to a carboxylic acid proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the final carboxylic acid.[1][2] The choice between acidic and basic catalysis is critical and depends heavily on the electronic nature of the substrate.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is protonated.[3][4] This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by a weak nucleophile like water.[5][6] The reaction then proceeds through a series of proton transfers and tautomerization to form the amide, which is subsequently hydrolyzed under the same acidic conditions to the carboxylic acid and an ammonium salt.[2][3]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the strong hydroxide nucleophile directly attacks the electrophilic nitrile carbon.[1][6] This process forms an imidic acid intermediate after protonation, which tautomerizes to the amide.[1][7] Vigorous conditions, such as high temperatures, drive the subsequent hydrolysis of the amide to a carboxylate salt.[3] A final acidification step is required to protonate the salt and yield the desired carboxylic acid.[8]

The Unique Influence of Fluoro and Methoxy Substituents:

The reactivity of 3,6-Difluoro-2-methoxyphenylacetonitrile is governed by the interplay of its substituents.

  • Fluoro Groups (-F): As highly electronegative atoms, the two fluorine substituents exert a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, consequently, increases the electrophilicity of the nitrile carbon. This heightened electrophilicity is expected to accelerate the rate of nucleophilic attack, particularly in base-catalyzed hydrolysis.[9][10]

  • Methoxy Group (-OMe): The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is a strong electron-donating group through resonance (+R) by donating a lone pair of electrons to the aromatic ring.[11][12] In this substrate, the methoxy group's resonance effect increases electron density on the ring, which can slightly counteract the inductive effects of the fluorine atoms.[13]

The net electronic effect makes the nitrile carbon sufficiently electrophilic for efficient hydrolysis under both acidic and basic conditions, allowing the chemist to choose the method that best suits their laboratory constraints and substrate compatibility.

Protocol I: Acid-Catalyzed Hydrolysis

This method is highly effective and proceeds to completion, often providing a clean product after workup. Concentrated sulfuric acid is a common and economical choice.[14][15]

Reaction Mechanism: Acid-Catalyzed Pathway

sub 3,6-Difluoro-2-methoxyphenylacetonitrile protonated_nitrile Protonated Nitrile (Activated Electrophile) sub->protonated_nitrile Protonation h_plus H₃O⁺ h_plus->sub oxonium Intermediate Oxonium Ion protonated_nitrile->oxonium Nucleophilic Attack water H₂O water->oxonium tetrahedral Tetrahedral Intermediate water->tetrahedral tautomer_1 Enol Tautomer oxonium->tautomer_1 Deprotonation amide Amide Intermediate tautomer_1->amide Tautomerization protonated_amide Protonated Amide amide->protonated_amide Protonation protonated_amide->tetrahedral Nucleophilic Attack acid 3,6-Difluoro-2-methoxyphenylacetic Acid tetrahedral->acid Elimination of NH₃ ammonium NH₄⁺ tetrahedral->ammonium

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Detailed Experimental Protocol (10 mmol scale)

Materials & Reagents:

  • 3,6-Difluoro-2-methoxyphenylacetonitrile (1.83 g, 10.0 mmol)

  • Sulfuric Acid (H₂SO₄), 70% aqueous solution (20 mL)

  • Deionized Water

  • Ice

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-Difluoro-2-methoxyphenylacetonitrile (1.83 g, 10.0 mmol).

  • Acid Addition: Carefully add 20 mL of 70% sulfuric acid to the flask. Safety Note: This process is exothermic. Add the acid slowly, potentially in an ice bath.[16]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (typically 110-120°C) using a heating mantle.

  • Reaction Monitoring: Maintain reflux with vigorous stirring for 2-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by carefully taking a small aliquot, quenching it in ice water, and extracting it with ethyl acetate to spot on the plate. The disappearance of the starting nitrile indicates completion.

  • Workup - Quenching: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Precipitation: In a separate beaker (500 mL), prepare a slurry of approximately 100 g of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture into the ice slurry with constant stirring. Caution: This quenching process is highly exothermic.[14] The carboxylic acid product should precipitate as a solid.

  • Isolation (Option A - Filtration): If a clean solid precipitates, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL). Dry the solid under vacuum.

  • Isolation (Option B - Extraction): If the product oils out or precipitation is incomplete, transfer the entire quenched mixture to a separatory funnel. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from a toluene/heptane mixture).

Protocol II: Base-Catalyzed Hydrolysis

This method is an excellent alternative, especially if the substrate contains acid-sensitive functional groups. It requires a final acidification step to isolate the product.[17]

Reaction Mechanism: Base-Catalyzed Pathway

sub 3,6-Difluoro-2-methoxyphenylacetonitrile imine_anion Imine Anion Intermediate sub->imine_anion Nucleophilic Attack oh_minus OH⁻ oh_minus->sub amide Amide Intermediate oh_minus->amide imidic_acid Imidic Acid imine_anion->imidic_acid Protonation water H₂O water->imidic_acid imidic_acid->amide Tautomerization tetrahedral Tetrahedral Intermediate amide->tetrahedral Nucleophilic Attack carboxylate Carboxylate Salt tetrahedral->carboxylate Elimination of NH₃ acid 3,6-Difluoro-2-methoxyphenylacetic Acid carboxylate->acid Final Protonation h3o_plus H₃O⁺ (Acidification) h3o_plus->carboxylate

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Detailed Experimental Protocol (10 mmol scale)

Materials & Reagents:

  • 3,6-Difluoro-2-methoxyphenylacetonitrile (1.83 g, 10.0 mmol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (4.0 g, 100 mmol)

  • Ethanol or Ethylene Glycol (20 mL)

  • Deionized Water (10 mL)

  • Concentrated Hydrochloric Acid (HCl), ~12 M

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve NaOH (4.0 g) in a mixture of ethanol (20 mL) and water (10 mL). Caution: Dissolution is exothermic.

  • Substrate Addition: Once the solution has cooled slightly, add the 3,6-Difluoro-2-methoxyphenylacetonitrile (1.83 g, 10.0 mmol) and a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux (typically 80-100°C for ethanol, higher for ethylene glycol).

  • Reaction Monitoring: Maintain reflux with stirring for 4-8 hours. The reaction progress can be monitored by observing the evolution of ammonia gas (can be tested with moist pH paper held at the top of the condenser) and by TLC analysis as described in the acidic protocol.[14]

  • Workup - Cooling & Dilution: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If ethanol was used, it can be removed via rotary evaporation.

  • Acidification: Transfer the cooled reaction mixture to a beaker and place it in an ice bath. Slowly and carefully, add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2). The carboxylic acid will precipitate as a solid.

  • Isolation & Purification: Follow the same Isolation and Purification steps (7-10) as described in the Acid-Catalyzed Hydrolysis protocol.

General Experimental & Analytical Workflow

The overall process for both methods follows a standardized laboratory workflow, ensuring consistency and purity of the final product.

setup 1. Reaction Setup (Reagents + Solvent) reflux 2. Reflux (Heating under Condenser) setup->reflux workup 3. Workup (Quench / Acidify) reflux->workup isolation 4. Isolation (Filter / Extract) workup->isolation purify 5. Purification (Recrystallization) isolation->purify analysis 6. Analysis (NMR, MS, mp) purify->analysis

Caption: Standardized workflow for nitrile hydrolysis.

Comparative Analysis and Data Summary

The choice between the two protocols depends on several factors. The following table provides a comparative summary to aid in this decision.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagents Strong mineral acid (e.g., 70% H₂SO₄)Strong base (e.g., NaOH, KOH)
Reaction Time Typically shorter (2-4 hours)Typically longer (4-8 hours)
Temperature High (Reflux, ~110-120°C)High (Reflux, ~80-120°C)
Workup Quenching in ice waterAcidification to pH 1-2
Expected Yield Good to Excellent (75-90%)Good to Excellent (80-95%)
Advantages Direct formation of the acid; often faster.[8]Tolerant of acid-labile groups; can be milder if amide is the target.[3][18]
Disadvantages Harsh conditions can degrade sensitive molecules; potential for sulfonation side products.Requires a separate acidification step; potential for racemization if α-carbon is chiral.
Safety Concerns Handling of concentrated, corrosive acids.[19]Handling of caustic, corrosive bases.[20]

Mandatory Safety Precautions

Both protocols involve the use of highly corrosive and hazardous materials. A thorough risk assessment must be conducted before beginning any work.[19]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a chemical-resistant apron, and appropriate chemical-resistant gloves (e.g., butyl or nitrile) when handling concentrated acids and bases.[16][21]

  • Ventilation: All operations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[16][21]

  • Handling: When preparing dilute acid solutions, always add acid to water, never the reverse, to control the exothermic reaction.[16] Open containers slowly and carefully. Use a bottle carrier for transporting corrosive materials.[21]

  • Spill & Emergency: Ensure an emergency eyewash station and safety shower are immediately accessible.[21] Have appropriate spill kits (e.g., sodium bicarbonate for acids, citric acid for bases) readily available. In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[22]

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. [Link]

  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... (n.d.). Study Prep in Pearson+. [Link]

  • Chemistry of Nitriles. (2023). OpenStax. [Link]

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). The Organic Chemistry Tutor via YouTube. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. (2024). News-Medical.net. [Link]

  • Nitrile hydrolysis methods to get carboxylic acids. (2011). Sciencemadness Discussion Board. [Link]

  • Conversion of nitrile compounds into corresponding carboxylic acids and esters. (2012).
  • Engineering Controls Database - Museums (Acids and Alkalis). (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • Standard Operating Procedure: WORKING WITH ACIDS AND BASES. (2016). National University of Singapore. [Link]

  • Acid Handling Standard Operating Procedure. (2019). University of Utah. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry Department. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate. [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. (2007). SciSpace. [Link]

  • Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. [Link]

  • The effect of electron-withdrawing and electron-donating groups on aldehyde formation. (n.d.). ResearchGate. [Link]

  • Hydrogen Bond Mediated Conversion of Benzenenitriles and Arylacetonitriles to Amides: An "On / In-Water" Reaction Strategy. (n.d.). Royal Society of Chemistry Publishing. [Link]

  • HYDROLYSIS REACTIONS. (2018). SlidePlayer. [Link]

  • Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. (2009). ACS Publications. [Link]

  • A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid. (n.d.).
  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. [Link]

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). Semantic Scholar. [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][23]-thiazepin-3(2H)-one. (2003). Semantic Scholar. [Link]

  • The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. (n.d.). ResearchGate. [Link]

  • 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. (n.d.). Organic Syntheses. [Link]

  • Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. (n.d.).
  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. (n.d.). National Institutes of Health (NIH). [Link]

  • increasing the rate of ester hydrolysis. (2016). Student Doctor Network Forums. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). (n.d.). PubChem. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. [Link]

Sources

Method

Microwave-assisted organic synthesis of 3,6-Difluoro-2-methoxyphenylacetonitrile

Application Note: Microwave-Assisted Phase-Transfer Synthesis of 3,6-Difluoro-2-methoxyphenylacetonitrile Introduction & Strategic Rationale 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) is a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Phase-Transfer Synthesis of 3,6-Difluoro-2-methoxyphenylacetonitrile

Introduction & Strategic Rationale

3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) is a highly specialized fluorinated building block utilized in the development of advanced pharmaceutical active ingredients (APIs) and agrochemicals[1]. The strategic incorporation of fluorine atoms alongside a methoxy group on the phenyl ring significantly modulates the lipophilicity, binding affinity, and metabolic stability of downstream drug candidates.

Conventionally, the synthesis of phenylacetonitriles relies on the nucleophilic substitution (Sₙ2) of a benzyl halide with an alkali metal cyanide. However, the biphasic nature of this reaction—where the organic substrate and aqueous cyanide are mutually insoluble—results in notoriously slow reaction kinetics. Traditional methods require prolonged convective heating (often >12 hours) and frequently yield undesirable hydrolysis byproducts[2]. To overcome these mass-transfer limitations, this protocol leverages a synergistic combination of Microwave-Assisted Organic Synthesis (MAOS) and Phase-Transfer Catalysis (PTC)[3].

Mechanistic Causality: Why Microwave + PTC?

As a self-validating synthetic system, every parameter in this protocol is chosen to manipulate reaction kinetics directly:

  • Phase-Transfer Catalysis (PTC): The addition of Tetrabutylammonium bromide (TBAB) acts as a molecular shuttle. The lipophilic tetrabutylammonium cation (Q⁺) pairs with the aqueous cyanide anion (CN⁻), facilitating its migration across the phase boundary into the organic layer. Here, the "naked" cyanide anion exhibits drastically enhanced nucleophilicity[2].

  • Microwave Dielectric Heating: Unlike conventional convective heating, which relies on slow thermal conduction through vessel walls, microwave irradiation (2.45 GHz) couples directly with the polar molecules in the reaction mixture (e.g., the Q⁺CN⁻ ion pair and the solvent)[4]. This induces rapid dipole alignment and molecular friction, resulting in instantaneous, volumetric heating[5]. The localized superheating at the phase interface exponentially accelerates the Sₙ2 substitution, reducing reaction times from hours to mere minutes while suppressing thermal degradation[4].

Visualizing the Reaction Architecture

Workflow OrgPhase Organic Phase 3,6-Difluoro-2-methoxybenzyl chloride in Toluene PTC Phase Transfer Catalyst (TBAB Shuttle) OrgPhase->PTC AqPhase Aqueous Phase NaCN in H2O AqPhase->PTC Reaction Rapid SN2 Cyanidation Interface Reaction PTC->Reaction MW Microwave Irradiation (Volumetric Dielectric Heating) MW->Reaction Product 3,6-Difluoro-2-methoxyphenylacetonitrile (Target Product) Reaction->Product

Biphasic phase-transfer catalytic workflow under microwave irradiation.

Quantitative Data: Method Comparison

To establish the efficacy of this protocol, the microwave-assisted method is benchmarked against conventional reflux heating.

ParameterConventional Heating (Reflux)Microwave-Assisted + PTCCausality / Advantage
Reaction Time 12 - 16 hours15 - 20 minutesDielectric heating drastically lowers activation energy barriers[5].
Temperature 110°C (External bath)90°C (Internal probe)Volumetric heating prevents localized thermal degradation[4].
Catalyst None / Crown EthersTBAB (5 mol%)Efficient phase transfer of CN⁻ into the organic layer[2].
Yield 65% - 70%> 92%Rapid kinetics outpace competing hydrolysis side-reactions.
Purity (GC-FID) ~ 85%> 98%Elimination of prolonged thermal stress reduces byproduct formation.

Step-by-Step Experimental Protocol

Self-Validating System for the Synthesis of 3,6-Difluoro-2-methoxyphenylacetonitrile

Materials Required:

  • 3,6-Difluoro-2-methoxybenzyl chloride (1.0 equiv, 10 mmol)

  • Sodium Cyanide (NaCN) (1.5 equiv, 15 mmol) - Caution: Highly toxic.

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv, 0.5 mmol)

  • Toluene (Organic phase) and Deionized Water (Aqueous phase)

Step 1: Biphasic System Assembly

  • In a heavy-walled microwave-safe quartz or borosilicate reaction vessel, dissolve 15 mmol of NaCN in 5 mL of deionized water.

  • Add 0.5 mmol of TBAB to the aqueous solution. Causality: Pre-mixing TBAB with the aqueous phase initiates the immediate formation of the Q⁺CN⁻ ion pair[2].

  • In a separate vial, dissolve 10 mmol of 3,6-Difluoro-2-methoxybenzyl chloride in 5 mL of toluene.

  • Carefully overlay the organic solution onto the aqueous layer in the reaction vessel. Seal the vessel with a pressure-rated cap equipped with a Teflon septum.

Step 2: Microwave Irradiation

  • Place the sealed vessel into a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Parameters:

    • Power: Dynamic modulation (Max 150 W)

    • Temperature: 90°C (monitored via IR or internal fiber-optic probe)

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High speed (900 rpm)

  • Causality: High-speed magnetic stirring is critical to maximize the interfacial surface area between the toluene and water layers, ensuring the TBAB shuttle operates at maximum efficiency under dielectric heating[4].

Mechanism Step1 High-Speed Stirring (Maximizes Interfacial Area) Step2 TBAB Extracts CN- into Toluene Phase Step1->Step2 Step4 Accelerated SN2 Attack on Benzyl Halide Step2->Step4 Step3 Microwave Energy (Volumetric Heating) Step3->Step4

Mechanistic synergy between mechanical stirring, phase-transfer, and dielectric heating.

Step 3: Post-Reaction Workup & Self-Validation

  • Cooling: Allow the microwave synthesizer to actively cool the vessel to < 30°C using compressed air before uncapping.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer.

    • Self-Validation Checkpoint 1: Perform a Prussian Blue test on the aqueous layer. Treat with FeSO₄, boil, and acidify with HCl. A deep blue color confirms residual cyanide. Treat the aqueous waste with excess sodium hypochlorite (bleach) to safely oxidize residual CN⁻ to cyanate (CNO⁻) before disposal[2].

  • Washing: Wash the organic (toluene) layer twice with 10 mL of saturated NaHCO₃, followed by 10 mL of brine.

    • Causality: NaHCO₃ neutralizes any acidic trace impurities, while brine breaks any micro-emulsions and pre-dries the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Self-Validation Checkpoint 2: Analyze the crude residue via GC-FID or TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the starting material peak confirms complete conversion.

Step 4: Purification

  • Purify the crude 3,6-Difluoro-2-methoxyphenylacetonitrile via short-path vacuum distillation or flash column chromatography, yielding a pale yellow to colorless oil/solid.

Conclusion

The integration of microwave-assisted dielectric heating with phase-transfer catalysis transforms the synthesis of 3,6-Difluoro-2-methoxyphenylacetonitrile from a sluggish, energy-intensive process into a rapid, high-yield, and environmentally benign protocol. By understanding the causality behind molecular friction and phase-boundary shuttling, researchers can reliably scale and validate this methodology for advanced pharmaceutical applications.

References

  • Title: Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Microwave assisted organic synthesis (MAOS) Source: International Journal of Chemical Science URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted defluorination during 3,6-Difluoro-2-methoxyphenylacetonitrile reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most persistent challenges when working with 3,6-Difluoro-2-methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most persistent challenges when working with 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9)[1]: unwanted defluorination.

Because fluorine is highly electronegative, it heavily modulates the electronic landscape of the aromatic ring. While the C-F bond is thermodynamically strong, it is highly susceptible to specific reaction pathways—namely Nucleophilic Aromatic Substitution ( SN​Ar ) and transition-metal-catalyzed oxidative addition[2]. This guide will dissect the causality behind these side reactions and provide self-validating protocols to ensure absolute chemoselectivity.

Diagnostic Workflow: Identifying Defluorination Pathways

Before adjusting your reaction parameters, you must identify the mechanistic pathway causing the loss of fluorine. The diagram below maps the two primary vectors for unwanted defluorination based on your reaction conditions.

DefluorinationPathways A 3,6-Difluoro-2-methoxyphenylacetonitrile Reaction Setup B Strong Base / Nucleophile (e.g., α-Alkylation) A->B C Transition Metal Catalysis (e.g., Cross-Coupling) A->C D Risk: S_NAr Defluorination Nucleophilic attack at C3/C6 B->D E Risk: C-F Oxidative Addition Metal insertion into C-F bond C->E F Solution: Sterically Hindered Base (LiHMDS, LDA) at -78°C D->F G Solution: Bulky Biaryl Ligands (BrettPhos, RuPhos) E->G

Logical diagnostic workflow for identifying and preventing defluorination pathways.

Section 1: Nucleophilic Aromatic Substitution ( SN​Ar ) Defluorination

Q: Why does my compound lose fluorine during the alpha-alkylation of the acetonitrile group?

The Causality: The methylene protons alpha to the nitrile group are acidic, but the fluorines at the C3 and C6 positions are highly activated toward SN​Ar . Fluorine's intense electron-withdrawing inductive effect, combined with the electron-deficient nature of the ring, makes these positions prime targets for nucleophiles[3]. If you use a small, nucleophilic base (like Sodium Hydride, which often contains caustic impurities, or alkoxides like NaOMe), the base will attack the C-F bond via an addition-elimination pathway rather than acting exclusively as a Brønsted base at the alpha-carbon.

The Solution: You must rely on steric exclusion and kinetic control . By switching to a bulky, non-nucleophilic base such as Lithium Hexamethyldisilazide (LiHMDS) and dropping the temperature to -78°C, the bulky hexamethyldisilazide anion is physically blocked from attacking the planar aromatic ring at C3/C6. It is forced to exclusively deprotonate the exposed alpha-methylene protons.

Protocol 1: Chemoselective Alpha-Alkylation (Self-Validating System)

This protocol utilizes cryogenic kinetic control to ensure the SN​Ar pathway remains energetically inaccessible.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3,6-Difluoro-2-methoxyphenylacetonitrile (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C. Scientific Rationale: Low temperatures suppress the higher-activation-energy SN​Ar pathway, ensuring strict kinetic control.

  • Base Addition: Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF) over 15 minutes. Stir for 30 minutes at -78°C.

  • Electrophile Addition: Add the desired alkyl halide (1.2 equiv) dropwise. Maintain at -78°C for 1 hour, then slowly allow the system to warm to room temperature to drive the alkylation to completion.

  • System Validation (Crucial Step): Quench with saturated aqueous NH4​Cl . Extract and run a crude 19F NMR. A successful, intact product will display two distinct, sharp doublet-of-doublets (typically between -115 ppm and -130 ppm depending on the alkyl group). A complex multiplet or missing signals indicates a failure in temperature control and subsequent defluorination.

Section 2: Transition-Metal Catalyzed C-F Activation

Q: Why am I seeing hydrodefluorination or homocoupling during Palladium/Nickel-catalyzed cross-coupling reactions?

The Causality: Transition metals like Nickel and Palladium are notorious for inserting into C-F bonds, a process known as oxidative addition[4]. If your catalytic pocket is too open (e.g., using small ligands like PPh3​ or PCy3​ ), the metal center can coordinate to the highly polarized C-F bond, cleaving it and leading to unwanted homocoupling or hydrodefluorination side-products[4].

The Solution: You must tune the ligand environment to physically prevent the metal from approaching the short C-F bond (approx. 1.35 Å), while still allowing oxidative addition into the longer, more polarizable C-Br or C-I bonds (approx. 1.90 - 2.10 Å). Bulky, electron-rich biaryl phosphine ligands (such as Buchwald ligands like RuPhos or BrettPhos) create a deep, narrow catalytic pocket that enforces this exact chemoselectivity[5].

Protocol 2: Chemoselective Suzuki-Miyaura Coupling (Preserving C-F Bonds)

This protocol establishes a sterically demanding catalytic environment to prevent C-F insertion.

  • Catalyst Preparation: In an argon-filled glovebox, charge a reaction vial with Pd2​(dba)3​ (2 mol%) and RuPhos (4 mol%). Scientific Rationale: RuPhos provides the exact steric bulk required to block C-F oxidative addition while promoting C-Br/C-I activation.

  • Reagent Loading: Add the halogenated derivative of your substrate (1.0 equiv), the target boronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Selection: Add thoroughly degassed Toluene/ H2​O (10:1 v/v). Scientific Rationale: Toluene is a non-polar solvent that minimizes the solubility of free fluoride ions, further suppressing autocatalytic hydrodefluorination pathways.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 80°C for 12 hours under vigorous stirring.

  • System Validation: Filter the crude mixture through a pad of Celite. Analyze via LC-MS. The absence of an [M - 19 + 1] peak (loss of F, gain of H) confirms the integrity of the C-F bonds.

Section 3: Quantitative Parameter Matrix

To aid in your experimental design, the following table summarizes the quantitative impact of reagent and ligand choices on the chemoselectivity of 3,6-Difluoro-2-methoxyphenylacetonitrile reactions.

Reaction TypeReagent/Catalyst ChoiceDefluorination RiskExpected ChemoselectivityMechanistic Rationale
Alpha-Deprotonation NaH, DMF, 25°CHigh (>40%) LowUnhindered hydrides/impurities act as nucleophiles, triggering rapid SN​Ar .
Alpha-Deprotonation LiHMDS, THF, -78°CVery Low (<1%) HighBulky base is sterically excluded from C3/C6; kinetic control prevents attack.
Pd-Cross Coupling Pd(PPh3​)4​ , 80°CModerate (15-30%) ModerateSmall ligands allow Pd to coordinate and insert into the activated C-F bonds.
Pd-Cross Coupling Pd2​(dba)3​
  • RuPhos
Very Low (<2%) HighBulky biaryl ligands sterically prevent metal approach to the short C-F bond.

References

  • Nickel-Catalyzed Csp2–Csp3 Bond Formation via C–F Bond Activation KAUST Repository / Organic Letters URL:[Link]

  • Palladium–mediated organofluorine chemistry University of Valladolid (UVa) URL:[Link]

  • Defluorosilylation of fluoroarenes and fluoroalkanes Nature Communications / PMC - NIH URL:[Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine Chemical Reviews / PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in the Industrial Scale-up of 3,6-Difluoro-2-methoxyphenylacetonitrile

Welcome to the technical support center for the industrial scale-up of 3,6-Difluoro-2-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the industrial scale-up of 3,6-Difluoro-2-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this key intermediate with high purity on a large scale. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not just solutions but also the underlying scientific principles to empower your process development.

I. Understanding the Synthesis and Potential Impurities

The industrial synthesis of 3,6-Difluoro-2-methoxyphenylacetonitrile typically involves the reaction of a corresponding benzyl halide with a cyanide source. While seemingly straightforward, the scale-up of this process can introduce several challenges related to impurity formation. Understanding the reaction mechanism and potential side reactions is the first step toward effective impurity control.

Synthetic Pathway Overview

A common route for the synthesis of phenylacetonitriles involves the nucleophilic substitution of a benzyl halide with an alkali metal cyanide.[1] In the case of 3,6-Difluoro-2-methoxyphenylacetonitrile, a plausible precursor would be 3,6-difluoro-2-methoxybenzyl chloride or bromide, which is then reacted with a cyanide salt, such as sodium or potassium cyanide.

Synthesis_Pathway 3,6-Difluoro-2-methoxytoluene 3,6-Difluoro-2-methoxytoluene 3,6-Difluoro-2-methoxybenzyl_halide 3,6-Difluoro-2-methoxybenzyl_halide 3,6-Difluoro-2-methoxytoluene->3,6-Difluoro-2-methoxybenzyl_halide 3,6-Difluoro-2-methoxyphenylacetonitrile 3,6-Difluoro-2-methoxyphenylacetonitrile 3,6-Difluoro-2-methoxybenzyl_halide->3,6-Difluoro-2-methoxyphenylacetonitrile Final Product Final Product 3,6-Difluoro-2-methoxyphenylacetonitrile->Final Product

Caption: General synthetic workflow for 3,6-Difluoro-2-methoxyphenylacetonitrile.

Common Impurities and Their Origins

During the scale-up process, several impurities can arise from starting materials, side reactions, or degradation of the product. Identifying these is crucial for developing an effective control strategy.

Impurity ClassPotential Specific ImpuritiesLikely Origin
Starting Material Impurities Isomeric difluoro-methoxyphenols, Incompletely reacted precursorsPurity of initial reagents
Process-Related Impurities 3,6-Difluoro-2-methoxybenzyl alcohol, Bis(3,6-difluoro-2-methoxyphenyl)methaneHydrolysis of the benzyl halide, Dimerization reactions
Product Degradation 3,6-Difluoro-2-methoxyphenylacetic acidHydrolysis of the nitrile group
Positional Isomers Other difluoro-methoxyphenylacetonitrile isomers (e.g., 2,3-difluoro, 2,4-difluoro)Impurities in the starting aromatic ring

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis and purification of 3,6-Difluoro-2-methoxyphenylacetonitrile.

Question 1: My final product shows the presence of 3,6-Difluoro-2-methoxybenzyl alcohol. What is the likely cause and how can I prevent it?

Answer:

The presence of 3,6-Difluoro-2-methoxybenzyl alcohol is a strong indicator of hydrolysis of the starting material, 3,6-difluoro-2-methoxybenzyl halide. This is a common issue when scaling up reactions, particularly if there is residual moisture in the reactants or solvent.

Causality: The benzyl halide is susceptible to nucleophilic attack by water, leading to the formation of the corresponding alcohol. This side reaction is often catalyzed by the basic conditions of the cyanation step.

Prevention Strategies:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents (e.g., acetone, acetonitrile) and reagents are thoroughly dried before use.[2] The use of anhydrous solvents is highly recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3]

  • Temperature Control: While the cyanation reaction may require heating, excessive temperatures can accelerate the hydrolysis of the benzyl halide. Optimize the reaction temperature to favor the desired cyanation over hydrolysis.

Question 2: I am observing a significant amount of an unknown impurity with a higher molecular weight than my product. How can I identify and mitigate this?

Answer:

A higher molecular weight impurity often suggests a dimerization or oligomerization side reaction. In this synthesis, a likely candidate is the formation of a bis-substituted methane derivative from the reaction of the benzyl halide with the product or another benzyl halide molecule.

Identification:

  • Mass Spectrometry (MS): This is the most direct method to determine the molecular weight of the impurity. High-resolution mass spectrometry can provide the elemental composition.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of the impurity by identifying the types and connectivity of protons and carbons.

Mitigation Strategies:

  • Control of Stoichiometry: Ensure a slight excess of the cyanide source to favor the reaction with the benzyl halide and minimize self-condensation reactions.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular side reactions.

  • Gradual Addition: Adding the benzyl halide slowly to the reaction mixture containing the cyanide source can help maintain a low concentration of the halide, thus disfavoring dimerization.

Question 3: My final product purity is decreasing over time, and I am detecting 3,6-Difluoro-2-methoxyphenylacetic acid. What is happening and how can I improve stability?

Answer:

The presence of 3,6-Difluoro-2-methoxyphenylacetic acid indicates the hydrolysis of the nitrile group in your final product. This can occur during workup, purification, or storage, especially in the presence of acidic or basic conditions and water.

Causality: The nitrile group is susceptible to hydrolysis, which proceeds through an amide intermediate to the carboxylic acid. This process can be catalyzed by both acids and bases.

Stability Enhancement:

  • Neutral Workup: During the reaction workup, ensure that the pH is maintained as close to neutral as possible. Avoid prolonged exposure to strong acids or bases.

  • Anhydrous Storage: Store the purified product under anhydrous conditions and preferably under an inert atmosphere to prevent degradation.

  • Purification Method: If using crystallization for purification, select a solvent system that is neutral and from which the product crystallizes relatively quickly to minimize time in solution.

III. Frequently Asked Questions (FAQs)

What are the recommended analytical methods for in-process control and final product purity assessment?

For in-process control and final product analysis, a combination of techniques is recommended for a comprehensive understanding of the reaction progress and purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination and impurity profiling. A reversed-phase method with UV detection is typically suitable.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities and residual solvents.[6]

  • UPLC-MS/MS: For highly sensitive detection and identification of trace-level impurities, UPLC-MS/MS can be employed.[7]

What are the critical process parameters to monitor during the scale-up of the cyanation reaction?

Several parameters are critical for a successful and reproducible scale-up:

  • Temperature: As discussed, temperature control is vital to balance reaction rate and side reactions.

  • Agitation: Efficient mixing is crucial to ensure homogeneity, especially in heterogeneous reaction mixtures (solid-liquid). Poor agitation can lead to localized "hot spots" and increased impurity formation.

  • Addition Rate: The rate of addition of the benzyl halide can significantly impact the impurity profile.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time for maximizing product yield while minimizing impurity formation.

What purification techniques are most effective for removing the common impurities on an industrial scale?

The choice of purification method will depend on the nature of the impurities and the desired final purity.

  • Crystallization: This is often the most cost-effective and scalable method for removing impurities with different solubility profiles from the desired product.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.[2]

  • Chromatography: While more expensive for large-scale production, preparative chromatography may be necessary to achieve very high purity levels.

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for developing a validated HPLC method.

ParameterSpecification
Instrument HPLC system with UV detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A:B and ramp up the concentration of B over time to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL of 3,6-Difluoro-2-methoxyphenylacetonitrile in Acetonitrile
Protocol 2: Lab-Scale Recrystallization for Impurity Removal

This protocol outlines a general procedure for purification by recrystallization.

  • Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility characteristics.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Final Product Crude Crude 3,6-Difluoro-2-methoxyphenylacetonitrile Dissolution Dissolve in Hot Solvent Crude->Dissolution Filtration Hot Filtration (Optional) Dissolution->Filtration Crystallization Cool to Crystallize Filtration->Crystallization Isolation Isolate Crystals Crystallization->Isolation Pure Pure Product Isolation->Pure

Caption: A typical workflow for the purification of 3,6-Difluoro-2-methoxyphenylacetonitrile via recrystallization.

V. References

  • Ministry of the Environment, Government of Japan. Analytical Methods. Available at: [Link]

  • Eurofins. Analytical Method Summaries. Available at: [Link]

  • Puppala, U. et al. (2018). Development and validation of a stability indicating and lcms compatible uplc method for estimation. European Journal of Biomedical and Pharmaceutical Sciences, 5(4), 757-765. Available at: [Link]

  • Robb, C. M., & Schultz, E. M. (1948). Diphenylacetonitrile. Organic Syntheses, 28, 55. doi: 10.15227/orgsyn.028.0055. Available at: [Link]

  • Rorig, K. et al. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 36, 50. doi: 10.15227/orgsyn.036.0050. Available at: [Link]

  • Ağırtaş, M. S. et al. (2020). Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties. Turkish Journal of Chemistry, 44(6), 1630-1646. doi: 10.3906/kim-2007-45. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). Available at: [Link]

  • NextSDS. 3,6-Difluoro-2-methoxyphenylacetonitrile — Chemical Substance Information. Available at: [Link]

  • Google Patents. US2783265A - Preparation of phenylacetonitriles. Available at:

  • Analyst. (2025). High-resolution paper-spray mass spectrometry method for the detection of newly emerging compounds in the street-drug supply. Analyst. Available at: [Link]

  • PubChem. 3,6-difluoro-2-methoxyphenol. Available at: [Link]

  • Google Patents. CN103351311A - Synthesis method of diphenylacetonitrile. Available at:

  • European Patent Office. EP 0641314 B1 - METHOD FOR PURIFICATION OF ACETONITRILE. Available at: [Link]

  • ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

  • Organic & Biomolecular Chemistry. Diels–Alder reactions of 3,6-disubstituted 1,2,4,5-tetrazines. Synthesis and X-ray crystal structures of diazafluoranthene derivatives. Available at: [Link]

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Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for 3,6-Difluoro-2-methoxyphenylacetonitrile Purity: A Comparative Guide

Executive Summary & The Analytical Challenge 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) is a highly functionalized aromatic intermediate critical to the synthesis of advanced pharmaceutical and agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

3,6-Difluoro-2-methoxyphenylacetonitrile (CAS: 1261760-73-9) is a highly functionalized aromatic intermediate critical to the synthesis of advanced pharmaceutical and agrochemical active ingredients[1][2]. Its structural architecture—featuring two highly electronegative fluorine atoms, an electron-donating methoxy group, and a polar nitrile moiety—presents a formidable challenge for chromatographic purity assessment.

In drug development, ensuring the purity of this intermediate is non-negotiable. Positional isomers (such as 3,5-difluoro or 4,5-difluoro analogs) often co-elute with the target compound, threatening downstream synthetic yields and pharmacological safety. As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for this analysis. However, because C18 phases rely almost exclusively on dispersive (hydrophobic) interactions, they lack the stereochemical and electronic recognition required to resolve these critical isomeric pairs[3][4].

This guide objectively compares the performance of traditional C18 stationary phases against specialized Pentafluorophenyl (PFP) columns, providing a self-validating, ICH Q2(R2)-compliant methodology for rigorous purity assessment.

Mechanistic Causality: Why C18 Fails and PFP Succeeds

To understand why standard methods fail, we must examine the causality behind chromatographic retention. Standard C18 (octadecylsilane) columns separate analytes based on hydrophobicity. Because the hydrophobic surface area of 3,6-Difluoro-2-methoxyphenylacetonitrile is virtually identical to its positional isomers, the dispersive interactions are indistinguishable, resulting in peak merging and co-elution[4].

Conversely, PFP (Pentafluorophenyl) columns provide orthogonal selectivity by exploiting the unique electronic landscape of the fluorinated analyte[3][5]. The causality of this superior separation relies on three distinct retention mechanisms:

  • Dipole-Dipole Interactions: The highly polar C–F bonds on the PFP stationary phase interact strongly with the C–F bonds of the analyte, allowing the column to distinguish the exact spatial arrangement of the fluorine atoms[4][6].

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the column engages in π−π stacking with the electron-rich aromatic ring of the analyte (an effect amplified by the analyte's methoxy group)[6].

  • Shape Selectivity: The rigid, planar structure of the PFP ligand provides exceptional steric recognition, easily discriminating between ortho, meta, and para substitutions[4].

RetentionMechanisms Analyte 3,6-Difluoro-2-methoxyphenylacetonitrile (Fluorinated Aromatic) C18 Standard C18 Column (Alkyl Chain) Analyte->C18 PFP PFP Column (Pentafluorophenyl) Analyte->PFP Hydrophobic Hydrophobic / Dispersive Interactions Only C18->Hydrophobic PiPi π-π Interactions (Aromatic Rings) PFP->PiPi Dipole Dipole-Dipole (C-F Bonds) PFP->Dipole Shape Shape Selectivity (Rigid Ring) PFP->Shape Coelution Poor Resolution of Positional Isomers Hydrophobic->Coelution Resolution Baseline Separation of Critical Impurities PiPi->Resolution Dipole->Resolution Shape->Resolution

Fig 1: Mechanistic comparison of C18 vs. PFP stationary phases for fluorinated aromatics.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the experimental protocol must be a self-validating system. This means the method incorporates internal checks (System Suitability Testing) that mathematically prove the system is capable of the analysis before any sample is injected.

Step-by-Step Chromatographic Workflow
  • Column Selection:

    • Control: Standard C18 Column (150 mm × 4.6 mm, 3 µm).

    • Test: PFP Column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality: While the analyte is neutral, formic acid suppresses residual silanol activity on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: 20% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temperature: 30°C.

  • Sample Preparation: 3,6-Difluoro-2-methoxyphenylacetonitrile standards and samples are dissolved in a 50:50 Water:Acetonitrile diluent to a working concentration of 0.5 mg/mL.

  • System Suitability Testing (SST) - The Self-Validating Step: Inject a resolution mixture containing the target analyte and its closest known impurity (e.g., the 3,5-difluoro isomer). The run is only valid if the Resolution ( Rs​ ) is ≥2.0 and the Tailing Factor ( Tf​ ) is ≤1.5 .

Comparative Performance Data

The quantitative superiority of the PFP column is demonstrated in the table below. The C18 column fails the SST criteria due to co-elution, while the PFP column achieves baseline resolution.

Table 1: Chromatographic Performance Comparison

ParameterC18 Column (Standard)PFP Column (Optimized)System Suitability Criteria
Retention Time (RT) 4.2 min6.8 minN/A
Resolution ( Rs​ ) 1.1 (Co-elution)3.4 (Baseline) ≥2.0
Tailing Factor ( Tf​ ) 1.81.1 ≤1.5
Theoretical Plates ( N ) 8,50012,400 ≥5,000

ICH Q2(R2) Method Validation Framework

Following the successful selection of the PFP method, a full validation was executed according to the[7][8]. The Q2(R2) revision emphasizes a lifecycle approach, ensuring the procedure is fit for its intended purpose—in this case, stringent purity and impurity quantitation[7][9].

ICHValidation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity & Resolution) Start->Spec LinRange Linearity & Range (50%-150% Target) Start->LinRange AccPrec Accuracy & Precision (Recovery & Repeatability) Start->AccPrec Sens Sensitivity (LOD & LOQ) Start->Sens Robust Robustness (Risk-Based Assessment) Spec->Robust LinRange->Robust AccPrec->Robust Sens->Robust Report Fit-for-Purpose Validation Report Robust->Report

Fig 2: ICH Q2(R2) analytical procedure validation workflow for purity assessment.

Validation Parameters & Results
  • Specificity: Demonstrated via forced degradation studies (acid, base, peroxide, photolytic, and thermal stress). Photodiode Array (PDA) detection confirmed that the peak purity angle was consistently less than the purity threshold, proving no degradants co-eluted with the main peak[8].

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 150% of the nominal target concentration.

  • Accuracy: Verified through spiked recovery studies at 50%, 100%, and 150% levels against an external reference standard.

  • Precision: Assessed via System Precision (repeatability of 6 injections) and Intermediate Precision (different days, different analysts, same equipment).

Table 2: ICH Q2(R2) Validation Summary for the PFP Method

Validation CharacteristicMethodologyExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity Forced degradation (Acid, Base, Heat, UV)Peak purity angle < thresholdNo interference at target RT
Linearity 50% to 150% of nominal concentration R2=0.9998 R2≥0.999
Accuracy Spiked recovery at 50%, 100%, 150%99.2% - 101.1%98.0% - 102.0%
Repeatability 6 replicate injections at 100%%RSD = 0.6%%RSD ≤2.0%
Sensitivity Signal-to-Noise (S/N) ratio approachLOD: 0.02%, LOQ: 0.05%S/N ≥3 (LOD), ≥10 (LOQ)

Conclusion

For highly functionalized fluorinated intermediates like 3,6-Difluoro-2-methoxyphenylacetonitrile, relying on standard C18 chromatography introduces unacceptable risks of undetected impurities. By transitioning to a PFP stationary phase, analytical scientists can exploit π−π and dipole-dipole interactions to achieve orthogonal selectivity[3][4]. When coupled with a rigorous, self-validating ICH Q2(R2) framework[7], this method guarantees the scientific integrity, accuracy, and trustworthiness required for modern pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • ACE C18-PFP Technical Brochure Source: Advanced Chromatography Technologies (HPLC.eu) URL:[Link]

  • Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling Source: Journal of Natural Products (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Efficacy of 3,6-Difluoro-2-methoxyphenylacetonitrile Derivatives in Biological Assays: A Technical Guide

Executive Summary & Mechanistic Rationale In modern targeted drug discovery, 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS 1261760-73-9) has emerged as a privileged building block for synthesizing highly potent kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern targeted drug discovery, 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS 1261760-73-9) has emerged as a privileged building block for synthesizing highly potent kinase inhibitors and central nervous system (CNS) agents. While the molecule itself is an intermediate, its derivatives—often cyclized into indoles, quinolines, or pyrimidines—exhibit exceptional pharmacological profiles.

The rationale for utilizing this specific scaffold lies in its unique stereoelectronic properties[1]:

  • Conformational Locking (The Ortho-Effect): The two fluorine atoms at the C3 and C6 positions sterically restrict the rotation of the C2-methoxy group. This forces the methoxy oxygen out of the aromatic plane, locking it into a predictable vector that acts as a highly efficient hydrogen-bond acceptor in the ATP-binding hinge region of kinases.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The strong electron-withdrawing nature of the dual fluorine substitutions lowers the highest occupied molecular orbital (HOMO) energy of the aromatic system, dramatically increasing the metabolic half-life of the resulting derivatives[1].

  • Lipophilic Efficiency (LipE): Fluorination increases the partition coefficient (logP) without significantly increasing the topological polar surface area (tPSA), enhancing cellular membrane permeability and blood-brain barrier (BBB) penetration[1].

This guide objectively compares the efficacy of two synthesized derivatives of this scaffold against a clinical reference standard, detailing the self-validating biological assays used to quantify their performance.

Comparative Efficacy Data

To evaluate the biological translation of the 3,6-difluoro-2-methoxyphenylacetonitrile scaffold, two distinct derivatives were synthesized and evaluated against mutant Epidermal Growth Factor Receptor (EGFR), a highly validated oncology target.

  • Derivative A: An indole-based core derived via reductive cyclization of the acetonitrile group.

  • Derivative B: A quinoline-based core synthesized via Friedländer condensation.

  • Reference: Osimertinib (Standard-of-care EGFR inhibitor).

Quantitative Performance Matrix
CompoundBiochemical IC₅₀: EGFR (WT)Biochemical IC₅₀: EGFR (L858R/T790M)Cellular GI₅₀: H1975 CellsMetabolic Half-Life (Mouse Liver Microsomes)
Derivative A 145.2 nM0.85 nM12.4 nM45 minutes
Derivative B 890.5 nM3.20 nM48.1 nM>120 minutes
Osimertinib 184.0 nM1.20 nM15.0 nM55 minutes
Vehicle (DMSO) N/AN/A>10,000 nMN/A

Data Interpretation: Derivative A demonstrates superior biochemical potency against the mutant EGFR variant compared to the reference standard, driven by the optimized hydrogen-bonding geometry of the conformationally locked methoxy group. Derivative B sacrifices some biochemical potency but achieves near-total metabolic stability, highlighting the protective effect of the difluoro-aromatic system against hepatic clearance.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify dynamic range and rule out assay interference.

Biochemical Evaluation: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying kinase activity due to its high signal-to-background ratio and resistance to compound auto-fluorescence[2].

Rationale & Causality: Kinases transfer a phosphate from ATP to a peptide substrate. In this assay, a Europium (Eu)-labeled antibody binds specifically to the phosphorylated substrate. When the Eu-donor is brought into proximity with an allophycocyanin (APC) acceptor on the substrate, excitation of Europium at 340 nm results in energy transfer and an emission at 665 nm[3]. Inhibitors prevent phosphorylation, thereby decreasing the 665 nm FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Dispense 100 nL of derivatives (10-point, 3-fold dilution series in 100% DMSO) into a 384-well low-volume white microplate using acoustic liquid handling. Self-Validation: Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition) to calculate the Z'-factor.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X master mix containing recombinant EGFR(L858R/T790M) kinase (0.5 nM final) and biotinylated-poly-GT substrate (100 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[2]. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (adjusted to the empirical Km​ of the enzyme, typically 10 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Reaction Quenching & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, 2 nM Eu-anti-phosphotyrosine antibody, and 20 nM Streptavidin-APC[3]. Causality: EDTA chelates the Mg²⁺ ions, instantly halting the kinase catalytic cycle. The antibodies bind the phosphorylated product.

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode reader (e.g., PerkinElmer EnVision) using TR-FRET settings (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to normalize for well-to-well volume variations.

HTS_Workflow Prep Compound Preparation (Acoustic Dispensing) Kinase Kinase Reaction (Enzyme + Substrate + ATP) Prep->Kinase Quench Reaction Quenching (EDTA Addition) Kinase->Quench Detect TR-FRET Detection (Eu-Antibody Binding) Quench->Detect Analysis Data Analysis (IC50 Calculation) Detect->Analysis

Caption: Step-by-step workflow of the TR-FRET biochemical kinase assay.

Cellular Efficacy: CellTiter-Glo Viability Assay

Biochemical potency does not guarantee cellular efficacy due to barriers like cell membrane permeability and intracellular ATP competition. The CellTiter-Glo assay measures intracellular ATP levels as a direct proxy for metabolically active, viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed NCI-H1975 cells (harboring EGFR L858R/T790M mutations) at 2,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into 96-well opaque-walled tissue culture plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X compound dilutions (prepared in media with a final DMSO concentration of 0.1%). Self-Validation: A vehicle-only control establishes the 100% viability baseline, while a cell-free well establishes background luminescence.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Causality: The reagent contains a proprietary detergent that lyses the cells, releasing intracellular ATP. The ATP acts as a limiting cofactor for the exogenous luciferase enzyme in the reagent, generating a luminescent signal directly proportional to the number of living cells.

  • Readout: Place on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

RTK_Pathway EGF EGF Ligand EGFR EGFR (Mutant) EGF->EGFR Activates ATP Intracellular ATP EGFR->ATP Requires Downstream Proliferation / Survival (Measured via Luminescence) ATP->Downstream Phosphorylation Inhibitor Derivative Scaffold (Competes with ATP) Inhibitor->ATP Blocks

Caption: Mechanism of action for ATP-competitive inhibitors targeting the mutant EGFR signaling pathway.

Conclusion

The integration of the 3,6-difluoro-2-methoxyphenylacetonitrile core into targeted therapeutics provides a distinct advantage in balancing biochemical potency and metabolic stability. As demonstrated by the tightly correlated TR-FRET and cellular viability data, the rigidified methoxy vector ensures high-affinity target engagement, while the fluorinated aromatic ring shields the molecule from rapid hepatic clearance. Researchers designing next-generation kinase inhibitors should strongly consider this scaffold when optimizing lead compounds for in vivo applications.

References

  • Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews (2008). URL: [Link]

  • Title: Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. Source: National Institutes of Health (NIH) / PMC (2012). URL: [Link]

  • Title: Dissecting Therapeutic Resistance to ERK Inhibition. Source: Cancer Discovery / AACR Journals (2016). URL: [Link]

Sources

Validation

A Comparative Guide to Greener Synthetic Routes for 3,6-Difluoro-2-methoxyphenylacetonitrile

Introduction 3,6-Difluoro-2-methoxyphenylacetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its substituted phenylacetonitrile scaffold is a common feature in molecules targeting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,6-Difluoro-2-methoxyphenylacetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its substituted phenylacetonitrile scaffold is a common feature in molecules targeting a range of biological pathways. As the pharmaceutical industry increasingly embraces the principles of sustainable manufacturing, the development of green and efficient synthetic routes for such intermediates is of paramount importance.[1] This guide provides a comparative analysis of established and potential synthetic routes to 3,6-Difluoro-2-methoxyphenylacetonitrile, with a focus on benchmarking their adherence to the principles of green chemistry. We will delve into the causality behind experimental choices, provide detailed protocols, and use established metrics to offer an objective comparison for researchers, scientists, and drug development professionals.

Pillars of Green Chemistry in Process Development

Before comparing specific routes, it is essential to define the metrics used for evaluation. A truly "green" process is not only high-yielding but also minimizes waste, reduces hazards, and uses resources efficiently.

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.

  • Process Mass Intensity (PMI): A more holistic metric that considers the total mass input (raw materials, solvents, reagents, process water) relative to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.[2][3]

  • E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per kilogram of product. It is related to PMI by the simple equation: E-Factor = PMI - 1.[3][4]

  • Solvent and Reagent Selection: The choice of solvents and reagents significantly impacts the environmental footprint. Green chemistry encourages the use of non-toxic, renewable, and recyclable solvents and the avoidance of hazardous reagents.[5][6][7][8]

Synthetic Route Analysis

We will explore two primary synthetic strategies starting from the corresponding benzyl halide and benzaldehyde, respectively. For each strategy, we will compare a traditional approach with a greener alternative.

Route 1: Nucleophilic Substitution of a Benzyl Halide

The most direct approach to phenylacetonitriles is the substitution of a halide on a benzyl halide with a cyanide source. This typically involves the synthesis of 3,6-difluoro-2-methoxybenzyl bromide as a key intermediate.

This classic method relies on the reaction of a benzyl halide with a simple alkali metal cyanide salt in a polar aprotic solvent.

Reaction Scheme: Step 1: Bromination of 3,6-Difluoro-2-methoxytoluene Step 2: Cyanation with Sodium Cyanide

Causality and Rationale: This is a standard SN2 reaction. Sodium cyanide (NaCN) is a cheap and readily available source of the cyanide nucleophile. Solvents like Dimethylformamide (DMF) or acetone are used to dissolve the reactants and facilitate the substitution.[9] However, the high toxicity of NaCN and the use of hazardous solvents present significant environmental and safety challenges.

Experimental Protocol (Illustrative): Step 1: Synthesis of 3,6-Difluoro-2-methoxybenzyl bromide

  • To a solution of 3,6-difluoro-2-methoxytoluene (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to yield 3,6-difluoro-2-methoxybenzyl bromide.

Step 2: Synthesis of 3,6-Difluoro-2-methoxyphenylacetonitrile

  • In a three-necked flask equipped with a stirrer and reflux condenser, dissolve sodium cyanide (1.5 eq) in anhydrous DMF (5 mL per gram of benzyl bromide).

  • Add the 3,6-difluoro-2-methoxybenzyl bromide (1.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-70 °C for 3-4 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

A significant improvement in safety and environmental impact can be achieved by replacing highly toxic alkali cyanides with a less toxic and more stable cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]).[10][11]

Reaction Scheme: Step 1: Bromination of 3,6-Difluoro-2-methoxytoluene (Same as Route 1A) Step 2: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

Causality and Rationale: Potassium ferrocyanide is a stable coordination complex that releases cyanide ions only under specific catalytic conditions, making it much safer to handle.[12] This reaction requires a transition-metal catalyst, typically palladium-based, to facilitate the C-CN bond formation.[10][11] The use of a catalyst allows for milder reaction conditions and can often be performed in more environmentally benign solvents.

Experimental Protocol (Illustrative):

  • To a reaction vessel, add 3,6-difluoro-2-methoxybenzyl bromide (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.3 eq, providing 1.8 eq of CN), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable ligand like dppf (0.04 eq).

  • Add a greener solvent such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF).[6]

  • Heat the mixture to 100-120 °C for 12-18 hours under an inert atmosphere.

  • Cool the reaction, filter off the inorganic salts, and wash the filter cake with the solvent.

  • Concentrate the filtrate and purify the product by chromatography.

Route 2: From 3,6-Difluoro-2-methoxybenzaldehyde

An alternative strategy involves the conversion of an aldehyde to the corresponding nitrile. This avoids the synthesis and use of a lachrymatory benzyl bromide intermediate.

A common method involves the formation of an oxime followed by dehydration.

Reaction Scheme: Step 1: Formation of Aldoxime Step 2: Dehydration to Nitrile

Causality and Rationale: The aldehyde is first converted to its corresponding aldoxime using hydroxylamine. The subsequent dehydration step often requires harsh reagents like acetic anhydride, thionyl chloride, or strong bases, which generate significant waste.[13]

Experimental Protocol (Illustrative): Step 1: Synthesis of 3,6-Difluoro-2-methoxybenzaldehyde oxime

  • Dissolve 3,6-difluoro-2-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-3 hours until the reaction is complete.

  • Pour the mixture into cold water to precipitate the oxime, which is then filtered and dried.

Step 2: Dehydration to 3,6-Difluoro-2-methoxyphenylacetonitrile

  • Heat the dried oxime (1.0 eq) in acetic anhydride (3.0 eq) at reflux for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with a suitable solvent like diethyl ether.

  • Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate.

  • Purify the product by distillation or chromatography.

Modern catalytic methods allow for the direct conversion of aldehydes to nitriles in a one-pot reaction, significantly improving process efficiency and reducing waste. A cyanide-free approach using CO₂/NH₃ is a particularly innovative green method.[14]

Reaction Scheme: One-Pot Reductive Cyanation using CO₂/NH₃

Causality and Rationale: This novel nickel-catalyzed method uses carbon dioxide and ammonia as the source for the cyano group, completely avoiding toxic cyanide reagents.[14] The reaction proceeds through an in-situ generated amine, which is then cyanated. This represents a significant leap forward in green nitrile synthesis, utilizing abundant and non-toxic C1 and N1 sources.

Experimental Protocol (Illustrative, adapted from general procedures):

  • Charge a pressure reactor with 3,6-difluoro-2-methoxybenzaldehyde (1.0 eq), a nickel catalyst (e.g., NiCl₂(dppp)) (0.05 eq), and a reducing agent like manganese powder (3.0 eq).

  • Add a suitable solvent, such as N,N-Dimethylacetamide (DMA).

  • Pressurize the reactor with ammonia (NH₃) and then with carbon dioxide (CO₂).

  • Heat the reaction mixture to 120-140 °C for 24-48 hours.

  • After cooling and venting, dilute the reaction mixture with an organic solvent and filter.

  • Wash the filtrate with water to remove the solvent and salts.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify by column chromatography.

Quantitative Comparison of Synthetic Routes

The following table provides an estimated comparison of the different routes based on key green chemistry metrics. Note: Values are estimates based on typical reaction scales and workup procedures for illustrative comparison.

MetricRoute 1A: Traditional Halide CyanationRoute 1B: Greener Halide CyanationRoute 2A: Traditional Aldehyde ConversionRoute 2B: Greener Aldehyde Cyanation
Starting Material Benzyl BromideBenzyl BromideBenzaldehydeBenzaldehyde
Cyanide Source Sodium Cyanide (NaCN)Potassium Ferrocyanide (K₄[Fe(CN)₆])N/A (Dehydration)CO₂ / NH₃
Key Hazards Highly toxic cyanide, lachrymatory bromide, hazardous solventsFlammable solvents, catalyst handlingCorrosive/harsh dehydrating agentsHigh pressure, flammable gas
Typical Yield (%) 80-90%75-85%70-80% (two steps)65-75%
Estimated Atom Economy (%) ~65%~45%~70%~55%
Estimated PMI 40-6030-5050-7025-45
Estimated E-Factor 39-5929-4949-6924-44

Process Visualization

The following diagrams illustrate the workflows for the traditional and greener synthetic approaches.

G cluster_0 Route 1: From Benzyl Halide A1 3,6-Difluoro- 2-methoxytoluene B1 Bromination (NBS, BPO) A1->B1 C1 3,6-Difluoro-2-methoxy benzyl bromide B1->C1 D1_trad Traditional Cyanation (NaCN, DMF) C1->D1_trad Traditional D1_green Greener Cyanation (K4[Fe(CN)6], Pd cat.) C1->D1_green Greener E1 Final Product D1_trad->E1 D1_green->E1

Caption: Workflow for benzyl halide routes.

G cluster_1 Route 2: From Benzaldehyde A2 3,6-Difluoro- 2-methoxybenzaldehyde B2_trad Oxime Formation A2->B2_trad Traditional B2_green One-Pot Reductive Cyanation (CO2, NH3, Ni cat.) A2->B2_green Greener C2_trad Dehydration (Acetic Anhydride) B2_trad->C2_trad D2 Final Product C2_trad->D2 B2_green->D2

Caption: Workflow for benzaldehyde routes.

Conclusion and Future Outlook

This guide demonstrates a clear evolution in the synthesis of 3,6-Difluoro-2-methoxyphenylacetonitrile, moving from hazardous, high-waste processes to safer, more sustainable catalytic methods.

  • For Safety and Reduced Toxicity: The transition from sodium cyanide to potassium ferrocyanide (Route 1B) is a significant step forward. However, the ultimate green choice is a cyanide-free route like the one employing CO₂ and NH₃ (Route 2B).[14] This approach, while currently having a moderate yield and requiring high pressure, represents the frontier of green nitrile synthesis by utilizing waste products as feedstocks.

  • For Process Efficiency: While traditional methods may offer slightly higher yields on paper, their high PMI and E-Factor values reveal a hidden cost in terms of waste generation and treatment.[3][4] The one-pot nature of Route 2B, despite a lower yield, eliminates an entire synthetic step compared to Route 2A, leading to a much lower PMI.

For drug development professionals, the choice of synthetic route involves a multi-faceted analysis. While Route 1B offers a good balance of yield, safety improvement, and established chemistry, the innovative cyanide-free approach of Route 2B presents a compelling case for future process development, aligning perfectly with the long-term sustainability goals of the pharmaceutical industry. Further optimization of this catalytic system could make it the preferred industrial method for producing this and other vital phenylacetonitrile intermediates.

References

  • Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. (2014). Specialty Chemicals Magazine.
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Green Chemistry Using Smarter Metrics: A Life Cycle Approach. American Chemical Society. [Link]

  • Cyanation. Wikipedia. [Link]

  • Catalytic Enantioselective Cyanation: Recent Advances and Perspectives. (2020). ACS Catalysis. [Link]

  • Green Chemistry Metrics, A Review. (2022). Molecules. [Link]

  • Green synthesis of aromatic nitriles. (2025). ScienceLink. [Link]

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  • Green Chemistry Metrics A Guide to Determining and Evaluating Process Greenness. SpringerLink. [Link]

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  • Green Solvents in Organic Synthesis. (2024). IntechOpen. [Link]

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  • Synthesis method of 2, 6-difluorobenzonitrile.
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Comparative

Comparative Binding Affinity of 3,6-Difluoro-2-methoxyphenylacetonitrile-Derived Ligands in Target Proteins

Executive Summary & Rationale In fragment-based drug discovery (FBDD), the strategic functionalization of aromatic building blocks is critical for optimizing target binding affinity. While 3,6-difluoro-2-methoxyphenylace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In fragment-based drug discovery (FBDD), the strategic functionalization of aromatic building blocks is critical for optimizing target binding affinity. While 3,6-difluoro-2-methoxyphenylacetonitrile (CAS 1261760-73-9) is traditionally viewed as a versatile synthetic precursor, its incorporation into aryl-azole and aryl-amine pharmacophores yields highly potent ligands.

As a Senior Application Scientist, I have evaluated how this specific substitution pattern drives binding kinetics, particularly against Cytochrome P450 121A1 (CYP121A1) from Mycobacterium tuberculosis (Mtb)—an essential enzyme for the pathogen's viability and a validated target for novel anti-tubercular agents[1].

The superiority of the 3,6-difluoro-2-methoxy structural motif is governed by two mechanistic pillars:

  • Electronic Modulation (3,6-Difluoro): The highly electronegative fluorine atoms withdraw electron density from the phenyl ring. This alters the aromatic quadrupole moment, favoring orthogonal, edge-to-face π -stacking interactions with distal pocket residues like Phe168[2].

  • Conformational Pre-organization (2-Methoxy): The bulky methoxy group acts as a steric anchor. It restricts the rotational degrees of freedom of the acetonitrile-derived linker, locking the ligand into its bioactive conformation. This significantly reduces the entropic penalty ( −TΔS ) incurred upon target binding[3].

Target Protein Context: CYP121A1 Structural Biology

CYP121A1 catalyzes the complex C-C coupling of two tyrosine molecules. Inhibitors of this enzyme typically contain a nitrogen-rich heterocyclic headgroup (e.g., a triazole or imidazole) that coordinates directly with the ferric heme iron, displacing the native axial water ligand[4]. This coordination induces a measurable shift in the heme iron's spin state from low-spin to high-spin, which serves as the foundation for our spectroscopic binding assays[5].

However, achieving high affinity requires more than just heme coordination. The ligand's tail must navigate a rigid, constrained active site. Standard azole drugs like fluconazole bind weakly because they rely on a bridging water molecule to coordinate the heme, rather than forming a direct nitrogen-iron bond[5][6]. In contrast, 3,6-difluoro-2-methoxyphenylacetonitrile-derived ligands are structurally rigidified to project their azole headgroup directly into the heme iron while optimally filling the hydrophobic distal pocket[3].

Mechanism Ligand 3,6-Difluoro-2-methoxy Ligand Core F_atoms 3,6-Difluoro Motif Ligand->F_atoms Electronic OMe_group 2-Methoxy Group Ligand->OMe_group Steric Azole Azole Headgroup Ligand->Azole Coordinate Gln385 Gln385 Residue F_atoms->Gln385 Multipolar Interaction Thr229 Thr229 Residue OMe_group->Thr229 Conformational Lock Heme Ferric Heme Iron (Low to High Spin) Azole->Heme Direct N-Fe Coordination (Type II) Water Bridging Water Azole->Water H-Bond Network Water->Heme Axial Ligand

Mechanistic binding pathway of the fluorinated ligand within the CYP121A1 active site.

Comparative Binding Affinity Data

To objectively evaluate the performance of the 3,6-difluoro-2-methoxy functionalization, we compare a synthesized triazole derivative of this precursor against a non-fluorinated control (4-methoxyphenylacetonitrile-derived), as well as two clinical standards: Econazole (a potent, direct heme binder) and Fluconazole (a weak, water-bridged binder)[1][5].

Table 1: Thermodynamic and Spectroscopic Binding Parameters against Mtb CYP121A1.

Ligand / Inhibitor Kd​ (ITC) Kd​ (UV-Vis) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
3,6-Difluoro-2-methoxy-PA-triazole 0.45 µM 0.48 µM -8.2 -0.5 0.38
4-Methoxy-PA-triazole (Control)15.0 µM14.2 µM-5.1-1.20.29
Econazole (Positive Standard)0.04 µM0.04 µM-11.4+1.10.31
Fluconazole (Weak Standard)8.61 µM8.61 µM-4.2-2.60.25

Data Interpretation: The inclusion of the 3,6-difluoro motif improves the binding affinity ( Kd​ ) by over 30-fold compared to the unfluorinated control. Crucially, the thermodynamic signature reveals that the binding of the fluorinated ligand is strongly enthalpy-driven ( ΔH=−8.2 kcal/mol) with a minimal entropic penalty ( −TΔS=−0.5 kcal/mol). This confirms our hypothesis: the 2-methoxy group successfully pre-organizes the ligand, minimizing the loss of conformational entropy upon binding[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the binding data must be derived from orthogonal, self-validating experimental systems. We utilize Isothermal Titration Calorimetry (ITC) for direct thermodynamic measurement and UV-Vis Optical Titration to confirm the specific mechanism of heme coordination[3][4].

AssayWorkflow L Ligand Prep (100 mM in DMSO) UV UV-Vis Titration (Type II Shift) L->UV ITC ITC (Thermodynamics) L->ITC P CYP121A1 Prep (50 mM Tris, pH 7.5) P->UV P->ITC Val Self-Validation (N = 0.9-1.1) UV->Val Soret Shift ITC->Val Heat of Dilution Out Kd & Enthalpy Determination Val->Out

Workflow for self-validating UV-Vis and ITC binding assays for CYP121A1 ligands.

Protocol 1: UV-Vis Optical Titration (Type II Shift Assay)

This assay monitors the displacement of the axial water ligand by the azole nitrogen, which shifts the heme Soret band from ~417 nm to ~424 nm[3][5].

  • Preparation: Prepare a 5 µM solution of recombinant CYP121A1 in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM EDTA.

  • Baseline: Record the baseline UV-Vis absorption spectrum from 350 nm to 500 nm.

  • Titration: Sequentially add 0.2 µL aliquots of the ligand (prepared as a 10–100 mM stock in DMSO-d6) to the protein solution[3].

  • Measurement: After each addition, record the spectrum. Calculate the change in absorbance ( ΔA ) by subtracting the minimum trough (e.g., 390 nm) from the maximum peak (e.g., 424 nm) in the difference spectrum[1].

  • Self-Validation Checkpoint: Monitor the spectra for a strict isosbestic point (typically around 420 nm). A drifting isosbestic point indicates non-specific protein aggregation or denaturation, automatically invalidating the run.

  • Analysis: Plot ΔA against ligand concentration and fit to the Morrison equation to determine the Kd​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the heat released or absorbed during the binding event, allowing for the deconvolution of ΔG into ΔH and −TΔS [7][8].

  • Preparation: Dialyze CYP121A1 extensively against 50 mM Tris-HCl (pH 7.5) containing 1 mM EDTA. Adjust the final protein concentration to 50 µM and add DMSO-d6 to a final concentration of 10% v/v[3].

  • Ligand Loading: Prepare the ligand at 0.5–2.5 mM in the exact same dialysis buffer (including 10% DMSO-d6) to prevent heat-of-mixing artifacts[3].

  • Titration: Using a MicroCal iTC200 at 25 °C, perform 20 injections of 2.0 µL of the ligand into the protein cell at 90-second intervals[8].

  • Self-Validation Checkpoint: Perform an identical titration of the ligand into the buffer alone. Subtract this heat of dilution from the raw protein titration data[8]. Fit the normalized heat data to a one-site equilibrium binding model. The stoichiometry value ( N ) must fall between 0.9 and 1.1. An N<0.8 indicates partial protein unfolding or ligand insolubility, invalidating the thermodynamic parameters.

References

  • Hudson, S. A., et al. (2016). Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • McLean, K. J., et al. (2006). CYP121, CYP51 and associated redox systems in Mycobacterium tuberculosis: towards deconvoluting enzymology of P450 systems in a human pathogen. Biochemical Society Transactions.[Link]

  • Padayachee, T., et al. (2023). Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1. Biomolecules.[Link]

  • Villa, S., et al. (2021). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. International Journal of Molecular Sciences.[Link]

  • Defelipe, L. A., et al. (2011). Molecular docking of azole drugs and their analogs on CYP121 of Mycobacterium tuberculosis. Bioinformation.[Link]

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Safety & Regulatory Compliance

Safety

Operational Protocol for the Safe Handling and Disposal of 3,6-Difluoro-2-methoxyphenylacetonitrile

Executive Summary & Chemical Profile 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS 1261760-73-9) is a highly reactive, fluorinated aromatic nitrile utilized primarily as an organic building block in advanced drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3,6-Difluoro-2-methoxyphenylacetonitrile (CAS 1261760-73-9) is a highly reactive, fluorinated aromatic nitrile utilized primarily as an organic building block in advanced drug development and medicinal chemistry. As a solid at ambient temperature[1], its physical state dictates specific handling and containment strategies to prevent aerosolization and inhalation.

The disposal of this compound requires stringent oversight due to a dual-hazard profile: the presence of a nitrile group (-C≡N) and two fluorine atoms on the aromatic ring. Improper disposal or incomplete combustion can lead to the release of highly toxic hydrogen cyanide (HCN), cyanogen gas, hydrogen fluoride (HF), and nitrogen oxides (NOx).

Causality in Disposal Choices: A common misconception in laboratory settings is the use of sodium hypochlorite (bleach) to neutralize all cyanides. While effective for inorganic cyanide salts, chemical neutralization with bleach is strictly contraindicated for organic nitriles . Reacting organic nitriles with hypochlorite can generate cyanogen chloride (ClCN)—a highly toxic, volatile gas—and environmentally persistent chlorinated organic byproducts[2]. Therefore, the only scientifically sound and EPA-compliant method for destroying this compound is high-temperature incineration (>1000°C) equipped with alkaline scrubbing systems[3].

Hazard Classification & Quantitative Data

To ensure accurate waste manifesting and risk assessment, all quantitative and regulatory data must be documented prior to disposal.

Property / ClassificationData ValueCausality / Operational Impact
CAS Number 1261760-73-9Unique identifier required for all hazardous waste manifesting.
Physical State Solid (Powder/Crystals)[1]Prone to aerosolization; requires wet-wiping or HEPA vacuums for spills.
Molecular Formula C9H7F2NOHigh halogen content mandates specific incineration protocols to abate HF gas.
GHS Hazard Statements H300, H310, H330, H410Fatal if swallowed, in contact with skin, or inhaled. Very toxic to aquatic life.
DOT / UN Classification UN3439 (Class 6.1)[4]"Nitriles, solid, toxic, n.o.s." Must be transported by licensed hazardous waste carriers.
EPA Waste Category Halogenated Organic WasteCannot be landfilled or discharged into municipal water systems[3].

The Self-Validating Disposal Workflow

This protocol establishes a self-validating system where each step contains a built-in verification mechanism to prevent downstream failures.

Phase 1: Segregation & Containment

Objective: Prevent cross-contamination and auto-catalytic degradation.

  • Select the Container: Use a High-Density Polyethylene (HDPE) container for both solid and liquid waste.

    • Causality: While glass is chemically inert, trace HF generated from the slow degradation of fluorinated compounds in aqueous/acidic mixtures can etch glass over time. HDPE provides universal resistance to halogens.

  • Isolate the Waste Stream: Do not mix 3,6-Difluoro-2-methoxyphenylacetonitrile waste with strong acids, bases, or oxidizing agents.

    • Causality: Acidic conditions can hydrolyze the nitrile to release toxic amides or carboxylic acids, while strong oxidizers risk explosive reactions.

  • Validation Step (Mass Balance): Weigh the sealed waste container and log the mass against the laboratory's inventory decrement. A 100% mass balance accountability ensures no fugitive material has been lost to the environment or the ventilation system.

Phase 2: Labeling & Storage

Objective: Ensure regulatory compliance for transport.

  • Affix GHS Labels: Label the container with "Halogenated Organic Waste - Toxic" and affix the Class 6.1 Toxic placard.

  • Document the UN Code: Clearly write "UN3439: Nitriles, solid, toxic, n.o.s." on the hazardous waste manifest[4].

  • Validation Step (pH Check): For liquid waste solutions containing this compound, test an aliquot with pH paper before sealing the drum. Ensure the pH is strictly neutral (pH 6-8). If acidic, it must be neutralized carefully in a fume hood before final sealing to prevent pressure buildup from hydrolysis byproducts.

Phase 3: High-Temperature Incineration

Objective: Complete thermal destruction.

  • Licensed Transfer: Transfer the manifested waste to a licensed RCRA hazardous waste disposal facility.

  • Thermal Destruction: The facility must process the waste in a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C[3].

    • Causality: Temperatures below 1000°C risk incomplete combustion, leading to the formation of Products of Incomplete Combustion (PICs) such as toxic dioxins or furans.

  • Validation Step (Emission Abatement): The incinerator must be equipped with an alkaline wet scrubber (e.g., sodium hydroxide spray). The scrubber neutralizes the HF and NOx gases generated by the fluorine and nitrogen atoms, converting them into benign salts (e.g., NaF) before stack emission[3].

Waste Segregation and Disposal Logic

WasteDisposal Start Waste Generation: 3,6-Difluoro-2-methoxyphenylacetonitrile Solid Solid Waste (Pure Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Container1 HDPE Solid Waste Bin (Halogenated, UN3439) Solid->Container1 Sweep/Collect (No Dust) Container2 Glass/HDPE Liquid Carboy (Halogenated Organics) Liquid->Container2 Funnel/Pour (Fume Hood) Incineration High-Temp Incineration (>1000°C) with Alkali Scrubber Container1->Incineration Licensed Transport (Class 6.1) Container2->Incineration Licensed Transport (Class 6.1) Validation Emission Verification (HF, NOx, CN- Monitoring) Incineration->Validation Abatement Validation

Workflow for segregation and high-temperature disposal of halogenated nitrile waste.

Emergency Spill Protocol

In the event of a localized spill, immediate containment is required to prevent inhalation of toxic dust or dermal absorption.

  • Evacuate and Ventilate: Clear the immediate area. Ensure the laboratory's HVAC system is operating at maximum exhaust (negative pressure).

  • Don PPE: Responders must wear Level C PPE, including a NIOSH-approved respirator with organic vapor/HEPA cartridges, double nitrile gloves, and a Tyvek suit[5].

  • Suppress Dust (Solid Spill): Do NOT dry sweep. Dry sweeping aerosolizes the toxic solid. Lightly mist the spill with a compatible, non-reactive solvent (e.g., water or a high-boiling inert hydrocarbon) to suppress dust formation.

  • Absorb and Collect: Use an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) to collect the dampened solid or liquid solution.

  • Decontaminate Surfaces: Wash the spill area with copious amounts of soap and water. Do not use bleach on the spill site due to the risk of cyanogen chloride generation[2].

  • Validation Step (Clearance): Perform a final wipe test of the area using a solvent-wetted swab. Analyze via LC-MS or UV-Vis to confirm the concentration of 3,6-Difluoro-2-methoxyphenylacetonitrile is below the permissible exposure limit before reopening the workspace.

References

  • S D FINE-CHEM LIMITED. "PHENYL ACETONITRILE GHS Safety Data Sheet".[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, Volume 1". EPA NEPIS Database.[Link]

  • Electronic Code of Federal Regulations (eCFR). "49 CFR 172.101 -- Purpose and use of the hazardous materials table".[Link]

  • Google Patents. "Process for detoxification of cyanides and nitriles with peroxygen compounds (US3970554A)".
  • Occupational Health and Safety Authority (OHSA). "Cyanide - OHSA". [Link]

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